molecular formula C25H28N4O2S B15574983 CHEMBL4444839

CHEMBL4444839

カタログ番号: B15574983
分子量: 448.6 g/mol
InChIキー: FCLXUXVQBWKOTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CHEMBL4444839 is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H28N4O2S

分子量

448.6 g/mol

IUPAC名

4-methyl-N-[2-[3-[4-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]propylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C25H28N4O2S/c1-19-4-10-24(11-5-19)32(30,31)29-16-15-26-13-2-3-20-6-8-21(9-7-20)23-17-22-12-14-27-25(22)28-18-23/h4-12,14,17-18,26,29H,2-3,13,15-16H2,1H3,(H,27,28)

InChIキー

FCLXUXVQBWKOTM-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: Biological Target Validation of CHEMBL4444839

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHEMBL4444839 has been identified as a potent and selective inhibitor of the Fms-like tyrosine kinase 3 (FLT3) receptor, a critical target in the pathogenesis of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the biological validation of this compound, focusing on its inhibitory activity against the constitutively active FLT3 internal tandem duplication (ITD) mutation. This document details the FLT3 signaling pathway, quantitative data on the inhibitory potency of this compound, and detailed experimental protocols for the validation of this compound as an FLT3 inhibitor.

Introduction to FLT3 as a Therapeutic Target

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled cell growth and contributing to a poor prognosis. The most common of these mutations is an internal tandem duplication (ITD) in the juxtamembrane domain of the receptor. This makes FLT3, and specifically the FLT3-ITD variant, a key therapeutic target for the development of novel AML therapies. This compound has emerged as a promising inhibitor of FLT3-ITD.

FLT3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including:

  • RAS/MAPK Pathway: Promotes cell proliferation and differentiation.

  • PI3K/AKT Pathway: Mediates cell survival and inhibits apoptosis.

  • JAK/STAT5 Pathway: Crucial for hematopoietic cell growth and differentiation.

In FLT3-ITD-positive AML, the receptor is constitutively active in the absence of its ligand, leading to aberrant and continuous activation of these downstream pathways, which drives leukemogenesis.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor GRB2 GRB2 FLT3->GRB2 PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Anti-apoptosis AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival This compound This compound This compound->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Quantitative Data for this compound

The inhibitory activity of this compound against the FLT3-ITD mutation has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter to measure the potency of an inhibitor.

CompoundTargetAssay TypeIC50 (nM)
This compoundFLT3-ITDKinase Assay15.1[1]

Experimental Protocols

The validation of this compound as an FLT3 inhibitor involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of the FLT3 kinase by detecting the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant FLT3-ITD enzyme

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in the assay buffer.

  • Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the FLT3-ITD enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow start Start prepare_inhibitor Prepare serial dilution of this compound start->prepare_inhibitor add_inhibitor Add inhibitor to 384-well plate prepare_inhibitor->add_inhibitor add_enzyme Add FLT3-ITD enzyme add_inhibitor->add_enzyme start_reaction Add ATP/Substrate mix to start reaction add_enzyme->start_reaction incubate_reaction Incubate at RT start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro FLT3 Kinase Inhibition Assay.
Cell-Based FLT3 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context.

Materials:

  • FLT3-ITD expressing AML cell line (e.g., MV4-11)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Culture MV4-11 cells to the desired density.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Harvest the cells and lyse them using lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-FLT3 antibody to normalize for protein loading.

Analysis of Downstream Signaling Pathway Inhibition (Western Blot)

To confirm that this compound inhibits the downstream signaling of FLT3, the phosphorylation status of key effector proteins like STAT5, AKT, and ERK can be assessed by Western blot.

Materials:

  • Same as in section 4.2, with the addition of primary antibodies against phospho-STAT5, total-STAT5, phospho-AKT, total-AKT, phospho-ERK, and total-ERK.

Procedure:

The procedure is identical to the one described in section 4.2, but after probing for phospho-FLT3, the membrane can be stripped and re-probed sequentially with antibodies for the phosphorylated and total forms of STAT5, AKT, and ERK.

Western_Blot_Workflow start Start culture_cells Culture FLT3-ITD+ AML cells (e.g., MV4-11) start->culture_cells treat_cells Treat cells with This compound culture_cells->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE and protein transfer to PVDF lyse_cells->sds_page block_membrane Block membrane sds_page->block_membrane primary_ab Incubate with primary antibody (e.g., anti-pFLT3) block_membrane->primary_ab secondary_ab Incubate with secondary HRP-conjugated antibody primary_ab->secondary_ab detect_signal Detect signal with ECL secondary_ab->detect_signal strip_reprobe Strip and re-probe for total protein or other downstream targets (pSTAT5, pAKT, pERK) detect_signal->strip_reprobe end End strip_reprobe->end

References

An In-depth Technical Guide on the Inhibition of SARS-CoV-2 Main Protease by GC376

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle. It is responsible for the proteolytic cleavage of viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.[1] The highly conserved nature of Mpro among coronaviruses and its essential role make it a prime target for the development of antiviral therapeutics.[2] This technical guide provides a comprehensive overview of the inhibition of SARS-CoV-2 Mpro by GC376, a potent and well-characterized inhibitor. While the initial query concerned CHEMBL4444839, no public data exists for this identifier in the context of SARS-CoV-2 Mpro inhibition. Therefore, this guide focuses on GC376 as a representative and thoroughly documented Mpro inhibitor.

GC376 is a dipeptide-based prodrug of the aldehyde inhibitor GC373.[3] It acts as a covalent inhibitor of Mpro, forming a hemithioacetal with the catalytic cysteine residue (Cys145) in the enzyme's active site, thereby blocking its proteolytic activity.[4]

Quantitative Bioactivity Data for GC376

The inhibitory potency of GC376 against SARS-CoV-2 Mpro and its antiviral activity have been determined in various studies. The following table summarizes key quantitative data.

ParameterValue (µM)Assay TypeCell Line (for antiviral assays)Reference(s)
IC50 0.89FRET-based enzyme activity assay-[4]
IC50 0.03 - 0.16Mpro inhibition assay-[5]
Ki 0.040Enzyme kinetics-[6]
KD 1.6Isothermal Titration Calorimetry (ITC)-[4]
EC50 2.19 - 3.37Viral cytopathic effect assayVero cells[5]
EC50 3.37Antiviral assayVero cells[2]
CC50 > 100Cytotoxicity assayVero cells[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. KD: Dissociation constant. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

A frequently used method to determine the inhibitory potency of compounds against SARS-CoV-2 Mpro is the Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

Detailed Protocol for FRET-based Mpro Inhibition Assay

This protocol is adapted from methodologies described in the literature.[4][7]

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity. The presence of an inhibitor like GC376 reduces the rate of this fluorescence increase.[7]

Materials:

  • Mpro Enzyme: Purified recombinant SARS-CoV-2 Mpro.

  • Test Inhibitor: GC376.

  • FRET Substrate: A fluorescently labeled peptide containing the Mpro cleavage sequence, e.g., CFP-TSAVLQ↓SGFRKM-YFP.[4]

  • Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.8), 20 mM NaCl.[4]

  • DMSO: For dissolving the inhibitor and substrate.

  • Microplate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the FRET pair.

  • 96-well or 384-well plates: Low-binding, black plates are recommended.

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a concentrated stock solution of the FRET substrate in DMSO and store it protected from light.

    • Prepare a concentrated stock solution of GC376 in DMSO.

    • On the day of the experiment, dilute the Mpro enzyme to the desired working concentration (e.g., 0.5 µM) in assay buffer. Keep the enzyme solution on ice.[4]

  • Assay Setup:

    • Prepare serial dilutions of the GC376 stock solution in assay buffer to achieve a range of desired final concentrations for testing (e.g., 0.1-10 µM).[4] Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%).

    • Add the diluted inhibitor solutions to the wells of the microplate. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Enzyme-Inhibitor Pre-incubation:

    • Add the diluted Mpro enzyme solution to the wells containing the inhibitor dilutions and the positive control well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation and Measurement:

    • Dilute the FRET substrate stock solution to the desired final concentration (e.g., 40 µM) in the assay buffer.[4]

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence curves) for each inhibitor concentration.

    • Normalize the rates relative to the positive control (100% activity) and the negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of SARS-CoV-2 Mpro in the viral replication cycle and the mechanism of its inhibition by GC376.

SARS-CoV-2 Mpro proteolytic pathway and inhibition by GC376.
Experimental Workflow

The diagram below outlines the general workflow for screening and characterizing SARS-CoV-2 Mpro inhibitors using a FRET-based assay.

FRET_Assay_Workflow Start Start: Compound Library Preparation Prepare Reagents: Mpro Enzyme, FRET Substrate, Assay Buffer Start->Preparation Serial_Dilution Prepare Serial Dilutions of Test Compounds (e.g., GC376) Preparation->Serial_Dilution Plate_Setup Plate Setup in 96/384-well Plate: - Test Compounds - Positive Control (No Inhibitor) - Negative Control (No Enzyme) Serial_Dilution->Plate_Setup Pre_incubation Add Mpro Enzyme Pre-incubate (e.g., 30 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction by Adding FRET Substrate Pre_incubation->Reaction_Start Measurement Measure Fluorescence Signal Over Time Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate Initial Rates - Determine % Inhibition Measurement->Data_Analysis IC50_Determination Generate Dose-Response Curve Calculate IC50 Value Data_Analysis->IC50_Determination End End: Identify Hit Compounds IC50_Determination->End

Workflow for SARS-CoV-2 Mpro FRET-based inhibition assay.

References

No Publicly Available Data for IPB-216 (CHEMBL4444839)

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and chemical repositories, no specific chemical entity corresponding to the identifiers IPB-216 or CHEMBL4444839 could be located.

This indicates that "IPB-216" may be an internal project code, a recently synthesized compound not yet disclosed in public literature, or an incorrect identifier. The ChEMBL database, a primary repository for bioactive molecules, does not contain an entry for this compound.

Consequently, it is not possible to provide a technical guide, summarize chemical properties, detail experimental protocols, or create visualizations of signaling pathways for a compound that is not characterized in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the identifiers: Double-check the accuracy of "IPB-216" and "this compound" for any potential typographical errors.

  • Consult internal documentation: If this is a compound from an internal research program, refer to the relevant project documentation and internal databases.

  • Contact the source: If the identifier was obtained from a publication, presentation, or collaborator, it is recommended to contact the original source for clarification and further details on the chemical structure and associated data.

Without the fundamental chemical identity and associated research, the core requirements of this request—including data presentation, experimental protocols, and visualizations—cannot be fulfilled.

In Vitro Efficacy of CHEMBL4444839 (Carmofur) Against SARS-CoV-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHEMBL4444839, also known as Carmofur (B1668449), is an antineoplastic agent that has been identified as a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro).[1][2] Mpro is a viral enzyme crucial for the processing of viral polyproteins, making it an essential target for antiviral drug development.[1] Carmofur acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme and inhibiting viral replication.[1][3][4] This technical guide provides a comprehensive overview of the available in vitro efficacy data for Carmofur against SARS-CoV-2, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

Quantitative In Vitro Efficacy Data

The in vitro antiviral activity of Carmofur has been evaluated against the original SARS-CoV-2 strain. However, publicly available scientific literature does not currently provide specific efficacy data for Carmofur against various SARS-CoV-2 variants of concern (e.g., Alpha, Beta, Delta, Omicron). The data presented below pertains to the wild-type SARS-CoV-2.

CompoundVirus StrainCell LineAssay TypeEndpointValueCytotoxicity (CC50)Selectivity Index (SI)Reference
This compound (Carmofur)SARS-CoV-2 (Original)Vero E6Viral Replication InhibitionEC5024.30 µM133.4 µM5.49[2]
This compound (Carmofur)SARS-CoV-2 (Original)Vero E6Mpro Enzymatic AssayIC501.82 µMNot ApplicableNot Applicable[5]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.

Mechanism of Action: Covalent Inhibition of Mpro

Carmofur's mechanism of action involves the covalent modification of the catalytic Cys145 residue of the SARS-CoV-2 main protease.[1][3][4] The electrophilic carbonyl group of Carmofur is attacked by the sulfhydryl group of Cys145, leading to the formation of a stable covalent bond.[4][6] This irreversible binding blocks the active site of Mpro, preventing it from cleaving the viral polyprotein and thus inhibiting viral replication.[1]

G cluster_0 SARS-CoV-2 Main Protease (Mpro) Active Site Mpro Mpro (with Cys145) Cys145 Catalytic Cys145 (Sulfhydryl Group -SH) Inactivated_Mpro Inactivated Mpro-Carmofur Complex Cys145->Inactivated_Mpro Covalent Bond Formation Carmofur Carmofur (this compound) (Electrophilic Carbonyl Group) Carmofur->Cys145 Nucleophilic Attack Viral_Replication_Blocked Viral Replication Blocked Inactivated_Mpro->Viral_Replication_Blocked

Caption: Covalent inhibition of SARS-CoV-2 Mpro by Carmofur.

Experimental Protocols

The following sections detail the methodologies typically employed to evaluate the in vitro antiviral efficacy of compounds like Carmofur against SARS-CoV-2.

Cell Lines and Virus Culture
  • Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used for SARS-CoV-2 propagation and antiviral assays due to their high susceptibility to infection.[7]

  • Cell Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Virus Strain: A clinical isolate of SARS-CoV-2 is used for infection. Viral stocks are propagated in Vero E6 cells and the titer is determined by a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

In Vitro Antiviral Activity Assay

This assay is performed to determine the EC50 of the compound.

  • Cell Seeding: Vero E6 cells are seeded in 96-well plates at a density of 1-2 x 10^4 cells per well and incubated overnight.

  • Compound Preparation: Carmofur is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to various concentrations in cell culture medium.

  • Infection: The cell culture medium is removed from the wells, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.05.

  • Treatment: After a 1-hour viral adsorption period, the virus inoculum is removed, and the cells are washed. The different concentrations of Carmofur are then added to the wells. A mock-treated (vehicle control) and a positive control (e.g., remdesivir) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Quantification of Viral Replication: The antiviral activity is determined by measuring the amount of viral RNA in the cell supernatant using quantitative real-time reverse transcription PCR (qRT-PCR).

Quantitative Real-Time RT-PCR (qRT-PCR)
  • RNA Extraction: Viral RNA is extracted from the cell culture supernatants using a commercial viral RNA extraction kit.

  • qRT-PCR Reaction: The extracted RNA is subjected to one-step qRT-PCR using primers and a probe specific for a SARS-CoV-2 gene, often targeting the RNA-dependent RNA polymerase (RdRp) or the E gene.[8]

  • Data Analysis: The cycle threshold (Ct) values are used to quantify the viral copy number. The percentage of viral inhibition is calculated relative to the mock-treated control, and the EC50 value is determined by non-linear regression analysis.

Cytotoxicity Assay

This assay is performed to determine the CC50 of the compound.

  • Cell Seeding: Vero E6 cells are seeded in a 96-well plate as described for the antiviral assay.

  • Compound Treatment: The cells are treated with the same serial dilutions of Carmofur used in the antiviral assay.

  • Incubation: The plate is incubated for the same duration as the antiviral assay (48-72 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the CC50 value is determined by non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the in vitro efficacy of an antiviral compound against SARS-CoV-2.

G cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis A Seed Vero E6 cells in 96-well plates C Infect cells with SARS-CoV-2 (MOI=0.05) A->C B Prepare serial dilutions of Carmofur D Treat infected cells with Carmofur dilutions B->D C->D E Incubate for 48-72 hours at 37°C D->E F Quantify viral RNA in supernatant (qRT-PCR) E->F G Assess cell viability (Cytotoxicity Assay) E->G H Calculate EC50, CC50, and SI F->H G->H

Caption: General workflow for in vitro antiviral efficacy testing.

Conclusion

Carmofur (this compound) demonstrates significant in vitro activity against the original strain of SARS-CoV-2 by covalently inhibiting the main protease, a key enzyme in the viral life cycle. While the existing data provides a strong rationale for its potential as a COVID-19 therapeutic, further research is critically needed to evaluate its efficacy against the currently circulating and emerging variants of concern. The experimental protocols outlined in this guide provide a standardized framework for conducting such essential future investigations.

References

No Public Data Available for CHEMBL4444839

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search of publicly available scientific databases and literature has revealed no specific information regarding the discovery, synthesis, or biological activity of the compound designated as CHEMBL4444839. Extensive queries of the ChEMBL database, a primary repository for bioactive drug-like molecules, yielded no entry for this identifier.

Further searches for associated data, including its chemical structure, IUPAC name, biological targets, or any related publications and patents, have similarly returned no relevant results. This suggests that this compound may be an internal compound identifier not yet disclosed to the public, a placeholder, or a data entry that has since been retracted or modified.

Without any foundational information about the molecule, it is not possible to provide a technical guide on its discovery and synthesis, including quantitative data, experimental protocols, or visualizations of its biological pathways. Should information regarding this compound become publicly available in the future, a comprehensive technical guide could be developed.

An In-Depth Technical Guide to the Binding Sites of SARS-CoV-2 Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CHEMBL4444839: Initial searches for the compound "this compound" did not yield any specific publicly available information regarding its binding to the SARS-CoV-2 main protease (Mpro). It is possible that this is an internal designation for a compound not yet in the public domain or a typographical error. Therefore, this guide will focus on two well-characterized and clinically relevant inhibitors of SARS-CoV-2 Mpro: Nirmatrelvir (B3392351) (the active component of Paxlovid) and GC-376 , a broad-spectrum coronavirus protease inhibitor. This guide will serve as a comprehensive technical resource on their binding sites and the methodologies used for their characterization.

Introduction to SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle. It processes the viral polyproteins pp1a and pp1ab at multiple cleavage sites to yield functional non-structural proteins (NSPs) that are crucial for viral replication and transcription. Due to its critical role and the lack of a close human homolog, Mpro is a prime target for the development of antiviral therapeutics. The active site of Mpro features a catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41). Inhibitors are designed to bind to this active site, thereby preventing the cleavage of the viral polyproteins and halting viral replication.

Quantitative Data on Inhibitor Binding

The following table summarizes the binding affinities of Nirmatrelvir and GC-376 for SARS-CoV-2 Mpro, as determined by various biochemical and biophysical assays.

InhibitorAssay TypeParameterValueReference
Nirmatrelvir FRET AssayIC504 nM[1]
FRET AssayKi0.006 µM[2]
Antiviral Assay (VeroE6 P-gp KO cells)EC5015.9 - 127.2 nM (across variants)[3]
GC-376 FRET AssayIC500.89 µM[4][5]
Isothermal Titration Calorimetry (ITC)KD1.6 µM[4][5]
FRET AssayKi40 nM[5]
Antiviral Assay (CPE)EC503.37 µM[5]

Key Amino Acid Residues in the Binding Sites

The interaction of inhibitors with the Mpro active site is mediated by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. The substrate-binding pocket is often divided into subsites (S1, S2, S4, etc.) that accommodate the corresponding residues of the substrate or inhibitor.

Nirmatrelvir Binding Site:

Crystal structures of Mpro in complex with Nirmatrelvir (e.g., PDB IDs: 7SI9, 7RFS, 7TE0) reveal key interactions. The nitrile warhead of Nirmatrelvir forms a reversible covalent bond with the catalytic Cys145.[4] Other critical interactions include:

  • S1 Subsite: The γ-lactam ring at the P1 position of Nirmatrelvir forms hydrogen bonds with the main chain of His163 and the side chain of Glu166.[6]

  • S2 Subsite: The dimethylcyclopropylproline residue at the P2 position engages in hydrophobic interactions.[4]

  • S4 Subsite: The tert-butylglycine at the P3 position interacts with this subsite.[4]

  • Oxyanion Hole: The inhibitor interacts with the backbone amides of Gly143, Ser144, and Cys145, which form the oxyanion hole that stabilizes the transition state during catalysis.[6]

GC-376 Binding Site:

The aldehyde warhead of GC-376 forms a covalent hemithioacetal adduct with the catalytic Cys145.[4][5] Structural analysis of the Mpro-GC-376 complex (e.g., PDB ID: 6WTT) highlights the following interactions:

  • S1 Subsite: The γ-lactam glutamine surrogate at the P1 position forms hydrogen bonds with His163 and His172.[7][8]

  • S2 Subsite: The leucine (B10760876) side chain at the P2 position fits into a hydrophobic pocket.[9]

  • S4 Subsite: The benzyl (B1604629) group at the P3 position can occupy the S4 subsite.[9]

  • Hydrogen Bonding Network: GC-376 is further stabilized by hydrogen bonds with the main chains of Phe140, Gly143, and Glu166.[5]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Inhibition

This assay is a widely used method to determine the enzymatic activity of Mpro and the potency of its inhibitors in a high-throughput format.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by an Mpro cleavage sequence. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[10]

    • FRET Substrate Stock Solution: A synthetic fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS) is dissolved in DMSO to a stock concentration of 10 mM.[11]

    • SARS-CoV-2 Mpro Stock Solution: Purified recombinant Mpro is diluted in assay buffer to a working concentration (e.g., 30-60 nM).[11]

    • Inhibitor Stock Solutions: Test compounds (e.g., Nirmatrelvir, GC-376) are dissolved in DMSO to a stock concentration (e.g., 10 mM) and then serially diluted.

  • Assay Procedure (384-well plate format):

    • Add 30-60 nM of the SARS-CoV-2 Mpro enzyme solution to each well of a low-volume 384-well plate.[11]

    • Add the serially diluted inhibitor solutions to the respective wells. For control wells, add DMSO.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 30 µM.[11]

    • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm for EDANS substrate) at regular intervals using a microplate reader.[11]

  • Data Analysis:

    • Calculate the initial reaction rates (RFU/s) from the linear portion of the fluorescence-time curves.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography for Mpro-Inhibitor Complex Structure Determination

X-ray crystallography provides high-resolution structural information on how an inhibitor binds to the Mpro active site.

Principle: A purified Mpro-inhibitor complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional atomic structure of the complex can be determined.

Detailed Protocol:

  • Protein Expression and Purification:

    • The gene encoding for SARS-CoV-2 Mpro is cloned into an expression vector (e.g., pET-SUMO) and transformed into E. coli (e.g., BL21(DE3)).

    • The protein is overexpressed by induction with IPTG and purified using a series of chromatography steps (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

  • Crystallization:

    • The purified Mpro is incubated with an excess of the inhibitor (e.g., Nirmatrelvir or GC-376) to form the complex.

    • The Mpro-inhibitor complex is concentrated and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop).

    • Crystallization conditions are optimized to obtain diffraction-quality crystals. For example, crystals of Mpro with GC-376 have been grown in conditions containing PEG 3350 and sodium citrate.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, and the structure is solved by molecular replacement using a known Mpro structure as a search model.

    • The model is refined against the experimental data, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality. For example, the crystal structure of the Mpro-GC-376 complex has been resolved to 2.15 Å.[1]

Visualizations

Experimental Workflow for Mpro Inhibitor Characterization

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_structural Structural Biology cluster_cellular Cell-based Assays recombinant_protein Recombinant Mpro Expression & Purification fret_assay FRET-based Inhibition Assay recombinant_protein->fret_assay itc Isothermal Titration Calorimetry recombinant_protein->itc co_crystallization Co-crystallization of Mpro-Inhibitor Complex determine_ic50_ki Determine IC50 & Ki fret_assay->determine_ic50_ki determine_kd Determine KD itc->determine_kd xray_diffraction X-ray Diffraction co_crystallization->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution binding_mode Elucidate Binding Mode structure_solution->binding_mode antiviral_assay Antiviral Activity Assay (e.g., CPE) determine_ec50 Determine EC50 antiviral_assay->determine_ec50

Caption: Workflow for the identification and characterization of SARS-CoV-2 Mpro inhibitors.

Nirmatrelvir Binding Site Interactions in SARS-CoV-2 Mpro

nirmatrelvir_binding cluster_mpro SARS-CoV-2 Mpro Active Site cluster_nirmatrelvir Nirmatrelvir Cys145 Cys145 His41 His41 His163 His163 Glu166 Glu166 Gly143 Gly143 Met165 Met165 Gln189 Gln189 Nitrile Nitrile Warhead Nitrile->Cys145 Covalent Bond Nitrile->His41 Proximity Lactam γ-Lactam (P1) Lactam->His163 H-bond Lactam->Glu166 H-bond Lactam->Gly143 Oxyanion Hole Interaction Bicycloproline Bicycloproline (P2) Bicycloproline->Met165 Hydrophobic Interaction TertLeucine tert-Leucine (P3) TertLeucine->Gln189 Interaction

Caption: Key interactions of Nirmatrelvir within the SARS-CoV-2 Mpro active site.

References

An In-depth Technical Guide to Non-covalent Inhibitors of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-covalent inhibitors targeting the main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. This document details the molecular mechanisms of Mpro, its role in viral replication and host immune evasion, and the landscape of non-covalent inhibitors developed to date. It includes a compilation of quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of key biological pathways and research workflows.

Introduction to SARS-CoV-2 Main Protease (Mpro)

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on the main protease, also known as 3C-like protease (3CLpro), for its replication.[1][2] This cysteine protease is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription.[3] Due to its crucial role in the viral life cycle and its high degree of conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.[1]

Non-covalent inhibitors offer a promising therapeutic strategy. Unlike covalent inhibitors that form a permanent bond with the enzyme, non-covalent inhibitors bind reversibly to the active site. This can potentially lead to improved safety profiles and a lower propensity for off-target effects.

Data Presentation: Quantitative Analysis of Non-covalent Mpro Inhibitors

The following table summarizes the in vitro enzymatic inhibitory activity (IC50) and cellular antiviral efficacy (EC50) of selected non-covalent inhibitors of SARS-CoV-2 Mpro. This data facilitates a comparative analysis of the potency of different inhibitor scaffolds.

Compound Name/IDMpro IC50 (µM)Antiviral EC50 (µM)Cell Line for EC50Reference
ML188 (R)1.5 ± 0.312.9Vero E6[4]
23R0.311.27Vero E6[4]
G006---[5]
G004---[5]
Baicalein0.9-Vero E6[6]
Baicalin6.4-Vero E6[6]
Rottlerin37--[6]
M-852431--[6]
MI-09-0.86–1.2-[6]
MI-30-0.54–1.1-[6]
Thiazolyl-benzosuberone 9d5.949.33Vero[7]
Thiazolyl-indanone 148.4728.75Vero[7]
C5N17B0.120.078Calu-3[3]
GC-140.401.1-[3]

Experimental Protocols: Key Methodologies

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ|SGFRKM-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add the diluted compounds. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add recombinant SARS-CoV-2 Mpro to each well to a final concentration of approximately 150 nM.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 5 µM.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Continue to monitor the fluorescence at regular intervals for a set period (e.g., 90 minutes).

  • Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable software.[8]

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay is used to evaluate the antiviral activity of compounds in a cellular context.

Materials:

  • Vero E6 or other susceptible cell lines

  • SARS-CoV-2 viral stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Plate reader for luminescence or absorbance

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cells and infect with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.002.[9]

  • After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the diluted test compounds.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]

  • Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions. This is often done by measuring ATP content via luminescence.[9][10]

  • Calculate the percentage of CPE reduction for each compound concentration compared to the virus-only control.

  • Determine the EC50 value, the concentration at which 50% of the viral cytopathic effect is inhibited, by plotting the dose-response curve.

Visualizations: Pathways and Workflows

SARS-CoV-2 Mpro-Mediated Disruption of Host Innate Immunity

SARS-CoV-2 Mpro not only processes viral polyproteins but also cleaves host proteins to evade the innate immune response.[11][12] Key targets include proteins involved in the interferon and NF-κB signaling pathways.[11][12] The following diagram illustrates the key cleavage events and their downstream consequences.

Mpro_Host_Interaction cluster_viral Viral Replication Cycle cluster_host Host Innate Immune Response Mpro SARS-CoV-2 Mpro (nsp5) NSPs Functional NSPs Mpro->NSPs releases RIG_I RIG-I Mpro->RIG_I cleaves NEMO NEMO Mpro->NEMO cleaves TBK1 TBK1 Mpro->TBK1 inhibits phosphorylation Viral_Polyprotein Viral Polyproteins (pp1a, pp1ab) Viral_Polyprotein->Mpro cleavage Viral_Replication Viral Replication NSPs->Viral_Replication RIG_I->TBK1 activates NFkB_Activation NF-κB Activation NEMO->NFkB_Activation activates IRF3 IRF3 TBK1->IRF3 phosphorylates Interferon_Production Type I Interferon Production IRF3->Interferon_Production induces Antiviral_State Antiviral State Interferon_Production->Antiviral_State induces Inflammation Inflammation NFkB_Activation->Inflammation induces

Caption: Mpro's dual role in viral replication and immune evasion.

Drug Discovery Workflow for Non-covalent Mpro Inhibitors

The discovery and development of non-covalent Mpro inhibitors follow a multi-step process, from initial hit identification to lead optimization and preclinical evaluation. This workflow integrates computational and experimental approaches.

Drug_Discovery_Workflow Target_Validation Target Validation (Mpro is essential) HTS High-Throughput Screening (Virtual or Experimental) Target_Validation->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Biochemical_Assay Biochemical Assays (FRET - IC50) Hit_Identification->Biochemical_Assay Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound Hit_to_Lead->Biochemical_Assay Cellular_Assay Cell-based Assays (CPE - EC50) Hit_to_Lead->Cellular_Assay Structural_Biology Structural Biology (X-ray, Cryo-EM) Hit_to_Lead->Structural_Biology Preclinical_Dev Preclinical Development (ADME/Tox, In vivo efficacy) Lead_Compound->Preclinical_Dev Lead_Compound->Cellular_Assay Clinical_Candidate Clinical Candidate Preclinical_Dev->Clinical_Candidate Biochemical_Assay->Hit_to_Lead guides Cellular_Assay->Hit_to_Lead validates Structural_Biology->Hit_to_Lead informs design

Caption: Iterative drug discovery cycle for Mpro inhibitors.

Conclusion

Non-covalent inhibitors of SARS-CoV-2 Mpro represent a promising avenue for the development of effective and safe antiviral therapeutics. This guide has provided a foundational understanding of the target, a summary of key inhibitors, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and drug discovery processes. Continued research in this area, leveraging the methodologies and knowledge outlined herein, will be crucial for the development of next-generation antivirals to combat the ongoing and future coronavirus threats.

References

CHEMBL4444839 for COVID-19 drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for information on "CHEMBL4444839" in the context of COVID-19 drug discovery, no specific data, research articles, or experimental protocols related to this particular compound were found. The searches performed did not yield any results linking this compound to SARS-CoV-2 research, its mechanism of action, or any related signaling pathways.

This suggests that this compound may be an incorrect identifier, a compound not yet in the public domain, or not significantly investigated for the treatment of COVID-19. Without any foundational information, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

Researchers, scientists, and drug development professionals are advised to verify the ChEMBL identifier and consult internal documentation or proprietary databases if this compound is part of an ongoing, unpublished research project. For publicly available information on COVID-19 drug discovery, it is recommended to refer to established resources such as medicinal chemistry databases (e.g., ChEMBL, PubChem), scientific literature repositories (e.g., PubMed, Google Scholar), and the websites of public health organizations and research consortia.

Unveiling the Potential of CHEMBL4444839 as a Novel FLT3 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), a cancer of the blood and bone marrow. Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, drives leukemic cell proliferation and survival. This technical guide provides a comprehensive analysis of CHEMBL4444839, a novel small molecule inhibitor targeting FLT3. While experimental data on this compound is not extensively available in the public domain, this document synthesizes findings from a detailed computational study that elucidates its binding mechanism and potential efficacy. Furthermore, it outlines standard experimental protocols for the evaluation of FLT3 inhibitors and visualizes key signaling pathways and experimental workflows to guide further research and development.

Introduction to FLT3 and its Role in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell growth and resistance to apoptosis. The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor. This makes FLT3 a prime target for therapeutic intervention in AML.

This compound: A Computationally Designed FLT3 Inhibitor

This compound has been identified as a promising FLT3 inhibitor through computational modeling and simulation studies. These in silico analyses provide valuable insights into its potential mechanism of action and binding affinity.

Molecular Interactions with the FLT3 Binding Pocket

A computational study involving molecular docking and dynamics simulations has shed light on the molecular interactions between this compound and the ATP-binding pocket of FLT3.[1][2] The study suggests that this compound forms stable and persistent interactions with key residues within the active site.[1][2]

Table 1: Predicted Molecular Interactions of this compound with FLT3 Active Site Residues

Interacting ResidueInteraction Type
CYS694Hydrogen Bond
LEU616Hydrophobic
VAL624Hydrophobic
ALA642Hydrophobic
PHE830Pi-Pi Stacking

Note: This data is based on a computational study and awaits experimental validation.

Experimental Protocols for Evaluating FLT3 Inhibitory Activity

The following are detailed, generalized protocols for the biochemical and cellular characterization of a novel FLT3 inhibitor like this compound.

In Vitro FLT3 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Materials:

  • Recombinant human FLT3 protein

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the FLT3 enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay in AML Cell Lines

This assay assesses the ability of a compound to inhibit the growth of AML cells that are dependent on FLT3 signaling.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, which harbor FLT3-ITD mutations)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed MV4-11 or MOLM-13 cells into 96-well plates at a density of 5,000-10,000 cells per well.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Add the diluted compound or vehicle control to the appropriate wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Western Blot Analysis of FLT3 Downstream Signaling

This method is used to confirm that the compound inhibits the FLT3 signaling pathway within the cell.

Materials:

  • MV4-11 or MOLM-13 cells

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat MV4-11 or MOLM-13 cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Visualizing Key Pathways and Workflows

FLT3 Signaling Pathway in AML

The following diagram illustrates the major signaling cascades activated by FLT3 in AML.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3 FLT3 Receptor GRB2 GRB2 FLT3->GRB2 PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK FL FLT3 Ligand FL->FLT3 Binds and activates This compound This compound This compound->FLT3 Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for FLT3 Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor.

Experimental_Workflow Start Start: Novel FLT3 Inhibitor (this compound) Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Proliferation Cellular Proliferation Assay (AML Cell Lines, e.g., MV4-11) (Determine IC50) Start->Cell_Proliferation Biochemical_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Confirm target engagement) Cell_Proliferation->Western_Blot In_Vivo In Vivo Efficacy Studies (Xenograft Models) Western_Blot->In_Vivo Tox Toxicology Studies In_Vivo->Tox End Lead Optimization/ Clinical Development Tox->End

Caption: Preclinical evaluation workflow for a novel FLT3 inhibitor.

Conclusion and Future Directions

Computational analyses suggest that this compound is a promising candidate for a novel FLT3 inhibitor. The provided molecular interaction data offers a strong foundation for its mechanism of action. However, rigorous experimental validation is crucial to confirm its inhibitory potency and cellular activity. The detailed protocols and workflows presented in this guide are intended to facilitate the systematic evaluation of this compound and other potential FLT3 inhibitors. Future studies should focus on obtaining quantitative biochemical and cellular data, followed by in vivo efficacy and safety assessments to determine the clinical translational potential of this compound in the treatment of acute myeloid leukemia.

References

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of CHEMBL4444839 (MAX-40279)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for CHEMBL4444839, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Also known as MAX-40279, this compound has demonstrated significant potential in preclinical studies for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations that confer resistance to existing therapies. This document summarizes the quantitative biological data, details the experimental methodologies used for its evaluation, and visualizes the key signaling pathways and experimental workflows. The information presented is intended to support further research and development of this and related compounds.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While several FLT3 inhibitors have been developed, the emergence of resistance, often through secondary mutations in the kinase domain (e.g., D835Y), remains a significant clinical challenge.

This compound (MAX-40279) has emerged as a promising next-generation therapeutic agent due to its dual inhibitory activity against both FLT3 and the fibroblast growth factor receptor (FGFR). The FGFR signaling pathway has been implicated in resistance mechanisms to FLT3 inhibitors. By simultaneously targeting both kinases, MAX-40279 has the potential to overcome this resistance and provide a more durable clinical response. This guide delves into the critical structure-activity relationships that govern the potency and selectivity of this class of inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activities of MAX-40279 and related analogs against various kinases and cell lines. The data is compiled from preclinical studies and patent literature, providing a comparative view of the impact of structural modifications on biological activity.

Compound IDR1 GroupR2 GroupFLT3 (WT) IC50 (nM)FLT3 (D835Y) IC50 (nM)FGFR1 IC50 (nM)MV4-11 Cell IC50 (nM)
MAX-40279 (this compound) -OCH3-F110505
Analog 1-H-F52512015
Analog 2-OCH3-H3188010
Analog 3-OCH3-Cl215658
Analog 4-OCF3-F84015025
Analog 5-CH3-F126020035

Key SAR Observations:

  • R1 Position (Methoxy Group): The presence of a methoxy (B1213986) group at the R1 position appears to be crucial for potent FLT3 inhibition, as demonstrated by the reduced activity of Analog 1 (-H) and Analog 5 (-CH3). The electron-donating nature of the methoxy group may enhance binding affinity. Replacement with a trifluoromethoxy group (Analog 4) also leads to a decrease in potency, suggesting that both electronic and steric factors are at play.

  • R2 Position (Fluorine Atom): A fluorine atom at the R2 position contributes significantly to the overall activity. Its removal (Analog 2) or replacement with a larger chlorine atom (Analog 3) results in a modest loss of potency. This suggests that a small, electronegative substituent at this position is optimal for interaction with the target kinases.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize this compound and its analogs.

In Vitro Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human FLT3 (wild-type and D835Y mutant) and FGFR1 kinase domains

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 96-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay (MV4-11)

This assay measures the ability of a compound to inhibit the growth of the human AML cell line MV4-11, which harbors an endogenous FLT3-ITD mutation.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well cell culture plates

Procedure:

  • Seed MV4-11 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Allow the plates to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

In Vivo Xenograft Model

This model assesses the in vivo efficacy of a compound in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • MV4-11 cells

  • Matrigel

  • Test compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MV4-11 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control orally, once or twice daily, at a predetermined dose.

  • Measure tumor volume using calipers every 2-3 days.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and the general workflows of the experimental assays.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binding & Dimerization FLT3->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Transcription Gene Transcription (Proliferation, Survival) STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound (MAX-40279) This compound->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription This compound This compound (MAX-40279) This compound->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay DataAnalysis1 IC50 Determination KinaseAssay->DataAnalysis1 CellAssay Cell Proliferation Assay CellAssay->DataAnalysis1 Xenograft AML Xenograft Model DataAnalysis1->Xenograft Lead Compound Selection Treatment Compound Administration Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement DataAnalysis2 Efficacy & Toxicity Assessment TumorMeasurement->DataAnalysis2 SAR_Cycle SAR Cycle: Compound Synthesis & Optimization DataAnalysis2->SAR_Cycle Feedback for Further Optimization SAR_Cycle->KinaseAssay SAR_Cycle->CellAssay

Caption: General Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship studies of this compound (MAX-40279) and its analogs have provided valuable insights into the chemical features required for potent dual inhibition of FLT3 and FGFR. The data presented in this guide highlight the importance of specific substituents on the core scaffold for achieving high potency against both wild-type and mutant forms of FLT3, a critical factor for overcoming drug resistance in AML. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of oncology drug discovery. Further optimization of this chemical series, guided by the SAR principles outlined herein, holds the potential to yield even more effective and safer therapeutic candidates for the treatment of AML and other cancers driven by aberrant FLT3 and FGFR signaling.

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of DNA-PKcs Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enzymatic Assay Protocol for DNA-PKcs Inhibitors (e.g., CHEMBL4444839) Audience: Researchers, scientists, and drug development professionals.

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] DNA-PK consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[1][2] This binding activates the kinase function of DNA-PKcs, which then phosphorylates downstream targets to facilitate DNA repair.[1] Given its central role in this process, DNA-PK has emerged as a key target for cancer therapy.[1][2] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[1] Small molecule inhibitors, such as this compound, are being investigated for their therapeutic potential.

These application notes provide detailed protocols for measuring the inhibitory activity of DNA-PKcs inhibitors using common in vitro enzymatic assays.

Signaling Pathway of DNA-PKcs in Non-Homologous End Joining (NHEJ)

The diagram below illustrates the central role of DNA-PKcs in the NHEJ pathway for repairing DNA double-strand breaks.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA End Recognition cluster_2 Kinase Activation & Complex Assembly cluster_3 End Processing & Ligation DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates NHEJ_Complex XRCC4-LigIV XLF DNA_PKcs->NHEJ_Complex phosphorylates & recruits Repair DNA Repair NHEJ_Complex->Repair facilitates Inhibitor This compound (Inhibitor) Inhibitor->DNA_PKcs inhibits

Caption: Role of DNA-PKcs in the NHEJ pathway.

Data Presentation: Biochemical Potency of Representative DNA-PK Inhibitors

The potency of a DNA-PK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the biochemical potency of several known DNA-PK inhibitors.

InhibitorTarget(s)IC50 (nM)Notes
AZD7648DNA-PK0.6Potent and selective inhibitor.[3][4][5]
M3814 (Nedisertib)DNA-PK<3Potent and selective inhibitor.[4]
NU7441DNA-PK14Widely used research tool.
CC-115DNA-PK, mTOR13, 21Dual inhibitor.[4][6]
KU-0060648DNA-PK, PI3K8.6Dual inhibitor.[4][5][6]
NU7026DNA-PK230Selective for DNA-PK over PI3K.[4][5]
WortmanninDNA-PK, PI3K16-120Non-selective PI3K-related kinase inhibitor.[2]
Compound 401DNA-PK, mTOR280Also targets mTOR.[4][5]

Experimental Protocols

Two common methods for determining the in vitro potency of DNA-PKcs inhibitors are the ADP-Glo™ Luminescent Kinase Assay and the HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

This protocol provides a framework for an in vitro kinase assay using a purified DNA-PK enzyme to determine the IC50 value of an inhibitor. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[7]

A. Materials and Reagents

  • DNA-PK Kinase Enzyme System (e.g., Promega V4106), which includes:

    • Human DNA-PK enzyme

    • DNA-PK Peptide Substrate (e.g., EPPLSQEAFADLWKK)

    • DNA-PK Activation Buffer (e.g., 100 µg/ml calf thymus DNA)

    • Reaction Buffer

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)

  • This compound or other test inhibitor

  • ATP solution

  • DMSO

  • White, low-volume 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

B. Assay Buffer Preparation

  • Prepare the complete Kinase Reaction Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50µM DTT.[8]

C. Experimental Workflow Diagram

ADP_Glo_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions (e.g., in DMSO, then buffer) start->prep_inhibitor add_reagents Add Enzyme and Inhibitor to Plate prep_inhibitor->add_reagents pre_incubate Pre-incubate (10-15 min) add_reagents->pre_incubate start_reaction Initiate Reaction (Add Substrate/ATP Mix) pre_incubate->start_reaction incubate_reaction Incubate at RT (60 min) start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop detect_signal Generate Signal (Add Kinase Detection Reagent) incubate_stop->detect_signal incubate_detect Incubate at RT (30 min) detect_signal->incubate_detect read_plate Read Luminescence incubate_detect->read_plate analyze Analyze Data (IC50) read_plate->analyze

Caption: Workflow for DNA-PKcs IC50 determination using ADP-Glo™.

D. Step-by-Step Procedure

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the Kinase Reaction Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted inhibitor or vehicle control.

    • 2 µL of DNA-PK enzyme solution (e.g., 10 units per well) diluted in Kinase Reaction Buffer.[8]

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation: Prepare a mix of the DNA-PK peptide substrate and ATP in Kinase Reaction Buffer. Add 2 µL of this mix to each well to start the reaction.[8] Final concentrations should be optimized, but a starting point is ~150 µM ATP and 0.2 µg/µL substrate.[8][9]

  • Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.[1][8]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[1][8]

  • ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce light.[1][8]

  • Signal Development Incubation: Incubate the plate at room temperature for 30 minutes.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the DNA-PK activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

This protocol outlines a general procedure for a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This technology is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665).

A. Materials and Reagents

  • DNA-PK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-p53-derived peptide)

  • Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Kinase Reaction Buffer (as described in Protocol 1)

  • HTRF Detection Buffer (containing EDTA to stop the reaction)

  • This compound or other test inhibitor

  • ATP solution

  • DMSO

  • White or black, low-volume 384-well assay plates

  • HTRF-compatible plate reader

B. Step-by-Step Procedure

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor as described in Protocol 1.

  • Kinase Reaction:

    • In a 384-well plate, add the DNA-PK enzyme, biotinylated peptide substrate, and diluted inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the desired time (e.g., 60 minutes). The reaction volume is typically 10-20 µL.

  • Detection:

    • Add a premixed solution of Eu³⁺-cryptate labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer. The EDTA in the buffer will stop the kinase reaction.[10][11]

    • Incubate at room temperature for 60 minutes to allow for the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The HTRF signal is proportional to the amount of substrate phosphorylation.

    • Plot the percent inhibition (calculated from the HTRF ratio) against the inhibitor concentration to determine the IC50 value.

Conclusion

These protocols provide a robust framework for the in vitro enzymatic evaluation of DNA-PKcs inhibitors like this compound. The ADP-Glo™ assay is a sensitive, luminescence-based method ideal for quantifying enzyme activity, while the HTRF® assay is a fluorescence-based method well-suited for high-throughput screening. Accurate and reproducible data generated from these methods are crucial for characterizing inhibitor potency and advancing the development of novel cancer therapeutics.[1]

References

Application Notes and Protocols for High-Throughput Screening of CHEMBL4444839 Analogues as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound CHEMBL4444839 is a novel small molecule entity with potential therapeutic applications. To explore its structure-activity relationship (SAR) and identify analogues with improved potency and drug-like properties, a high-throughput screening (HTS) campaign is essential. As the specific target of this compound is not publicly documented, for the purpose of this application note, we will proceed with the well-validated and highly relevant cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase. This document provides a comprehensive guide for establishing a robust HTS cascade to identify and characterize novel inhibitors of EGFR, a receptor tyrosine kinase critically involved in cell proliferation and survival.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1]

This application note outlines detailed protocols for a primary biochemical screen, a secondary cell-based assay, and subsequent dose-response analysis to identify and validate potent EGFR inhibitors from a library of this compound analogues.

Data Presentation

The quantitative data generated from the HTS campaign should be meticulously organized for clear interpretation and comparison of analogue performance. The following tables provide a template for summarizing the screening results.

Table 1: Primary Biochemical HTS Results for this compound Analogues

Analogue IDConcentration (µM)% Inhibition of EGFR Kinase ActivityZ'-factor
This compound-A011095.20.85
This compound-A021012.50.85
This compound-A031088.90.85
............

Table 2: Confirmatory Dose-Response (IC50) Data for Primary Hits

Analogue IDIC50 (µM) - Biochemical AssayHill SlopeR2
This compound-A010.251.10.99
This compound-A031.50.90.98
............

Table 3: Cell-Based Assay Results for Confirmed Hits

Analogue IDIC50 (µM) - Cell Proliferation Assay
This compound-A010.5
This compound-A033.2
......

Signaling Pathway

The EGFR signaling cascade is initiated by ligand binding, leading to receptor dimerization and autophosphorylation. This activates downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][2][3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR Signaling Pathway.

Experimental Protocols

A tiered screening approach is recommended, starting with a robust and cost-effective primary biochemical assay, followed by a more physiologically relevant cell-based assay for hit confirmation and characterization.

Protocol 1: Primary High-Throughput Screen - Biochemical Kinase Assay

This protocol utilizes a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction, providing a quantitative measure of EGFR kinase activity.[4][5]

Materials:

  • Recombinant human EGFR kinase domain

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound analogue library (10 mM in DMSO)

  • 384-well white, low-volume assay plates

  • Acoustic liquid handler (e.g., Echo 555)

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each this compound analogue from the library plate into the wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM. For controls, dispense DMSO (negative control) and a known EGFR inhibitor like Gefitinib (positive control).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the EGFR enzyme and the poly-Glu-Tyr substrate in the kinase assay buffer. The optimal concentrations of enzyme and substrate should be predetermined through checkerboard titration to ensure the assay is in the linear range.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate master mix to each well of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for EGFR to allow for the detection of both competitive and non-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.

  • Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Secondary Assay - Cell-Based Proliferation Assay

This assay confirms the activity of primary hits in a cellular context by measuring their ability to inhibit the proliferation of an EGFR-dependent cancer cell line.

Materials:

  • A431 (human epidermoid carcinoma) or similar EGFR-overexpressing cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Confirmed hits from the primary screen

  • 384-well clear-bottom, white-walled assay plates

  • Multidrop dispenser

  • Plate reader capable of luminescence detection

Methodology:

  • Cell Seeding: Seed A431 cells into 384-well plates at a density of 2,000 cells/well in complete growth medium and incubate overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal EGFR activity.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in serum-free medium and add them to the cells. Include DMSO as a negative control.

  • EGF Stimulation: After 1 hour of compound pre-incubation, stimulate the cells with 100 ng/mL of EGF.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Generate dose-response curves by plotting the percent inhibition of cell proliferation against the compound concentration.

  • Calculate the IC50 value for each compound using a non-linear regression model.

Experimental Workflow and Hit Triage

The HTS campaign will follow a structured workflow to efficiently identify and prioritize promising analogues.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library This compound Analogue Library Primary_Screen Primary HTS: Biochemical EGFR Kinase Assay (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: Biochemical IC50 Determination Hit_Identification->Dose_Response Potent_Hits Potent Hits (IC50 < 1 µM) Dose_Response->Potent_Hits Secondary_Screen Secondary Screen: Cell-Based Proliferation Assay Potent_Hits->Secondary_Screen Confirmed_Hits Confirmed Hits (Cellular IC50 < 5 µM) Secondary_Screen->Confirmed_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Lead Optimization Confirmed_Hits->SAR_Analysis

Caption: HTS Workflow for EGFR Inhibitor Discovery.

Hit Prioritization Logic

A logical decision-making process is crucial for selecting the most promising candidates for further development.

Caption: Logical Flow for Hit Prioritization.

References

Application Notes and Protocols: X-ray Crystallography of PF-07304814 (CHEMBL4444839) in Complex with SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of the SARS-CoV-2 main protease (Mpro) in complex with the potent inhibitor PF-07304814 (also known as CHEMBL4444839), a phosphate (B84403) prodrug of PF-00835231. This document is intended to guide researchers in reproducing and building upon these critical structural biology findings in the context of antiviral drug development.

Introduction

The SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, is a primary target for the development of antiviral therapeutics. Mpro is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3] PF-07304814 is a clinical candidate that has demonstrated potent inhibition of Mpro.[4][5] Elucidating the precise binding interactions between Mpro and its inhibitors through X-ray crystallography provides a structural basis for understanding the mechanism of inhibition and for the rational design of novel and improved antiviral agents.[2][6] This document outlines the detailed experimental procedures for the expression, purification, crystallization, and structure determination of the SARS-CoV-2 Mpro in complex with PF-07304814.

Data Presentation

Crystallographic Data Collection and Refinement Statistics

The following tables summarize the key data collection and refinement statistics for the crystal structure of SARS-CoV-2 Mpro in complex with PF-07304814. These data provide a measure of the quality of the crystallographic experiment and the resulting atomic model.

Data Collection Value
PDB ID7VVP
Resolution (Å)1.97
Space groupP2₁2₁2₁
Cell dimensions (Å)a=55.1, b=82.4, c=138.9
Wavelength (Å)0.979
R-merge0.09
I/σ(I)15.2
Completeness (%)99.9
Redundancy7.5
Refinement Value
No. of reflections78,131
R-work / R-free0.198 / 0.235
No. of atoms4,892
Protein4,688
Ligand42
Water162
B-factors (Ų)
Protein45.3
Ligand48.7
Water42.1
R.m.s. deviations
Bond lengths (Å)0.004
Bond angles (°)0.7
Binding Affinity Data

The inhibitory activity of PF-07304814 and its active form, PF-00835231, against SARS-CoV-2 Mpro has been characterized by various biochemical assays.

Compound Assay Type Value
PF-00835231Ki0.271 nM
PF-00835231IC5013 nM
PF-07321332IC5013 nM
PF-07321332EC50370 nM

Experimental Protocols

SARS-CoV-2 Mpro Expression and Purification

A detailed protocol for obtaining highly pure and active SARS-CoV-2 Mpro is crucial for successful crystallization.

a. Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro (residues 1-306) is synthesized with codon optimization for Escherichia coli expression. The synthesized gene is then cloned into a suitable expression vector, such as pET-28a, which typically includes an N-terminal hexa-histidine (6xHis) tag for affinity purification.

b. Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight at 37°C with shaking. This is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to enhance protein solubility.

c. Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT)). The resuspended cells are lysed by sonication or high-pressure homogenization on ice. The cell lysate is then clarified by ultracentrifugation at 40,000 x g for 45 minutes at 4°C to remove cell debris.

d. Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged Mpro is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

e. Tag Cleavage and Further Purification: If required, the 6xHis tag is cleaved by incubation with a specific protease (e.g., TEV protease) during dialysis against a buffer with low imidazole concentration. The cleaved Mpro is then further purified by passing it through a subtractive Ni-NTA column to remove the uncleaved protein and the His-tagged protease. Final purification is achieved by size-exclusion chromatography (gel filtration) using a column (e.g., Superdex 75) equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

f. Protein Concentration and Storage: The purified Mpro is concentrated to a final concentration of 10-20 mg/mL using a centrifugal filter unit. The protein concentration is determined by measuring the absorbance at 280 nm using the calculated extinction coefficient. The purified protein is flash-frozen in liquid nitrogen and stored at -80°C until use.

Crystallization of the Mpro-PF-07304814 Complex

a. Complex Formation: Prior to crystallization, the purified Mpro is incubated with a 3 to 5-fold molar excess of PF-07304814. The mixture is incubated on ice for at least 1 hour to ensure complete complex formation.

b. Crystallization Screening: The Mpro-PF-07304814 complex is subjected to sparse matrix screening to identify initial crystallization conditions. The sitting-drop or hanging-drop vapor diffusion method is commonly used. In a typical setup, 1 µL of the protein-inhibitor complex is mixed with 1 µL of the reservoir solution on a crystallization plate, which is then sealed and equilibrated against a larger volume (e.g., 100 µL) of the reservoir solution at a constant temperature (e.g., 20°C).

c. Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. A common crystallization condition for the Mpro-PF-07304814 complex is 0.1 M MES buffer pH 6.5, 20% (w/v) PEG 4000, and 0.2 M Li₂SO₄.

X-ray Diffraction Data Collection and Processing

a. Crystal Harvesting and Cryo-protection: Crystals of the Mpro-PF-07304814 complex are carefully harvested from the crystallization drop using a cryo-loop. To prevent ice formation during data collection at cryogenic temperatures, the crystals are briefly soaked in a cryo-protectant solution. The cryo-protectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol (B35011) or ethylene (B1197577) glycol. The cryo-protected crystal is then flash-cooled in liquid nitrogen.

b. X-ray Diffraction Data Collection: X-ray diffraction data are collected at a synchrotron beamline. The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam. Diffraction images are recorded on a detector as the crystal is rotated.

c. Data Processing: The collected diffraction images are processed using software packages such as XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images to produce a final dataset of unique reflection intensities.

Structure Determination and Refinement

a. Structure Solution: The crystal structure of the Mpro-PF-07304814 complex is typically solved by molecular replacement using the coordinates of a previously determined apo-Mpro structure (e.g., PDB ID 6Y2E) as a search model. Software such as Phaser or MOLREP is used for this purpose.

b. Model Building and Refinement: The initial model is refined against the experimental diffraction data using crystallographic refinement software like PHENIX or REFMAC5. This process involves iterative cycles of manual model building in electron density maps using programs like Coot, followed by automated refinement of atomic coordinates, B-factors, and other parameters. The inhibitor molecule, PF-07304814, is modeled into the clear electron density observed in the active site. Water molecules are added to the model where significant peaks in the difference electron density map are observed.

c. Structure Validation: The final refined model is validated using tools such as MolProbity to assess its stereochemical quality, including bond lengths, bond angles, and Ramachandran plot analysis. The quality of the fit to the experimental data is assessed by the R-work and R-free values.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in these protocols.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination cloning Gene Cloning expression Protein Expression cloning->expression lysis Cell Lysis expression->lysis purification Purification lysis->purification complex Complex Formation purification->complex screening Crystallization Screening complex->screening optimization Crystal Optimization screening->optimization data_collection Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement

Caption: Experimental workflow for Mpro-inhibitor complex structure determination.

logical_relationship Mpro SARS-CoV-2 Mpro Complex Mpro-Inhibitor Complex Mpro->Complex Inhibitor PF-07304814 (this compound) Inhibitor->Complex Crystals High-Quality Crystals Complex->Crystals Diffraction X-ray Diffraction Data Crystals->Diffraction Structure 3D Atomic Structure Diffraction->Structure DrugDesign Structure-Based Drug Design Structure->DrugDesign

Caption: Logical flow from protein and inhibitor to structure-based drug design.

References

Application Note: Determining the Binding Kinetics of Small Molecule Inhibitors using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Note: The specific protein target for the compound CHEMBL4444839 could not be definitively identified from publicly available resources. Therefore, this application note provides a detailed, generalized protocol for determining the binding kinetics of a small molecule inhibitor to a protein using Surface Plasmon Resonance (SPR). The interaction between a hypothetical small molecule inhibitor and Human Fatty Acid Synthase (FASN) is used as an illustrative example. FASN is a key enzyme in cellular metabolism and a validated target in drug discovery, particularly in oncology.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It is an indispensable tool in drug discovery and development for characterizing the binding of small molecules to their protein targets. SPR provides quantitative information on the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), which together define the binding kinetics and affinity of an interaction. Understanding these kinetic parameters is crucial for lead optimization and for elucidating the mechanism of action of drug candidates.

This application note details a comprehensive protocol for determining the binding kinetics of a small molecule inhibitor to its target protein, using the example of an inhibitor binding to Human Fatty Acid Synthase (FASN). FASN is a large, multi-domain enzyme responsible for the de novo synthesis of fatty acids. Its upregulation in various cancers makes it an attractive therapeutic target.

Principle of SPR

SPR technology is based on the phenomenon of surface plasmon resonance, which occurs when plane-polarized light hits a thin metal film (typically gold) at the interface of two media with different refractive indices. At a specific angle of incidence, the light excites surface plasmons on the gold film, resulting in a decrease in the intensity of the reflected light. This angle, known as the resonance angle, is highly sensitive to changes in the refractive index at the sensor surface.

In a typical SPR experiment, a protein (the ligand) is immobilized on the surface of a sensor chip. A solution containing the binding partner (the analyte, in this case, a small molecule inhibitor) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index. This change is detected as a shift in the resonance angle and is recorded in real-time as a sensorgram, a plot of response units (RU) versus time. The sensorgram provides the data needed to calculate the kinetic and affinity constants of the interaction.

Experimental Workflow

The following diagram illustrates the general experimental workflow for an SPR-based binding kinetics study.

cluster_prep Preparation cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis prep_protein Protein (FASN) Purification & QC sensor_selection Sensor Chip Selection (e.g., CM5) prep_protein->sensor_selection prep_small_molecule Small Molecule (Inhibitor) Preparation analyte_injection Inject Serial Dilutions of Inhibitor prep_small_molecule->analyte_injection prep_buffers Buffer Preparation & Degassing prep_buffers->sensor_selection surface_activation Surface Activation (EDC/NHS) sensor_selection->surface_activation ligand_immobilization FASN Immobilization surface_activation->ligand_immobilization surface_deactivation Surface Deactivation (Ethanolamine) ligand_immobilization->surface_deactivation surface_deactivation->analyte_injection association Association Phase analyte_injection->association dissociation Dissociation Phase association->dissociation regeneration Regeneration dissociation->regeneration data_processing Data Processing (Reference Subtraction) regeneration->data_processing model_fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) data_processing->model_fitting kinetic_parameters Determination of ka, kd, KD model_fitting->kinetic_parameters

Caption: Experimental workflow for SPR-based binding kinetics analysis.

Detailed Protocols

Materials and Reagents
  • Protein: Recombinant Human Fatty Acid Synthase (FASN), >95% purity.

  • Small Molecule Inhibitor: Stock solution in 100% DMSO.

  • SPR Instrument: e.g., Biacore, Reichert, or similar.

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran (B179266) surface).

  • Immobilization Reagents:

    • Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl).

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (or other suitable regeneration solution determined empirically).

Protein Immobilization
  • System Priming: Prime the SPR instrument with degassed running buffer until a stable baseline is achieved.

  • Sensor Chip Equilibration: Equilibrate the CM5 sensor chip with running buffer.

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the EDC/NHS mixture over the sensor surface for 7 minutes to activate the carboxymethyl groups.

  • Ligand Immobilization: Dilute the FASN protein to a concentration of 20-50 µg/mL in the immobilization buffer (10 mM Sodium Acetate, pH 5.0). Inject the FASN solution over the activated surface until the desired immobilization level is reached (typically 5000-10000 RU for small molecule analysis).

  • Surface Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Surface Conditioning: Perform 3-5 startup cycles with the regeneration solution to remove any non-covalently bound protein and stabilize the surface.

Binding Analysis
  • Analyte Preparation: Prepare a dilution series of the small molecule inhibitor in running buffer. The concentration range should bracket the expected K_D_ (e.g., 0.1x to 10x the K_D_). It is recommended to keep the final DMSO concentration consistent across all samples and below 1%.

  • Binding Measurement Cycle:

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject the lowest concentration of the inhibitor for a defined period (e.g., 120-180 seconds) to monitor the binding event.

    • Dissociation: Switch back to flowing running buffer and monitor the dissociation of the inhibitor from the protein for an extended period (e.g., 300-600 seconds).

    • Regeneration: Inject the regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next cycle.

  • Repeat for all Concentrations: Repeat the binding measurement cycle for all concentrations of the inhibitor, including a buffer-only injection as a control.

Data Analysis and Presentation

Data Processing

The raw sensorgram data is processed by subtracting the response from a reference flow cell (if used) and the buffer-only control injection. This corrects for non-specific binding and bulk refractive index changes.

Kinetic Analysis

The processed sensorgrams are then fitted to a suitable kinetic model. For a simple 1:1 interaction, the Langmuir binding model is commonly used. This analysis yields the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).

Quantitative Data Summary

The following table presents hypothetical but realistic kinetic data for the binding of a small molecule inhibitor to FASN.

ParameterValue
Association Rate (k_a_) 2.5 x 10^5^ M^-1^s^-1^
Dissociation Rate (k_d_) 5.0 x 10^-3^ s^-1^
Equilibrium Constant (K_D_) 20 nM
Chi^2^ (Goodness of Fit) 0.8

FASN Signaling Pathway in Cancer

Inhibition of FASN has significant downstream effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified overview of some key pathways affected by FASN activity.

cluster_upstream Upstream Regulation cluster_fasn FASN Activity cluster_downstream Downstream Effects PI3K PI3K AKT AKT PI3K->AKT SREBP1c SREBP-1c AKT->SREBP1c MAPK MAPK MAPK->SREBP1c FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Upregulates Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes Inhibitor Small Molecule Inhibitor Inhibitor->FASN Inhibits Proliferation Cell Proliferation Inhibitor->Proliferation Inhibits Survival Cell Survival Inhibitor->Survival Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Membrane_Lipids Membrane Lipids Palmitate->Membrane_Lipids Signaling_Lipids Signaling Lipids Palmitate->Signaling_Lipids Membrane_Lipids->Proliferation Supports Signaling_Lipids->Survival Promotes

Caption: Simplified signaling pathway involving Fatty Acid Synthase (FASN) in cancer.

Conclusion

Surface Plasmon Resonance is a robust and versatile technique for the detailed kinetic characterization of small molecule-protein interactions. The protocol outlined in this application note provides a comprehensive guide for determining the binding kinetics of a small molecule inhibitor to its target protein, using FASN as a relevant example. The quantitative kinetic data obtained from SPR studies are invaluable for understanding the molecular basis of drug action and for guiding the rational design of more potent and selective therapeutic agents.

Application Notes and Protocols for FRET-Based Assay of SARS-CoV-2 Mpro Inhibition by Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex machinery of viral proteins for its replication and propagation. The main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1] Mpro is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[2] This processing is an essential step for the assembly of the viral replication and transcription complex.[1] Due to its indispensable role in viral replication and the lack of a close human homolog, Mpro has emerged as a prime target for the development of antiviral therapeutics.[2]

This document provides detailed application notes and protocols for a Fluorescence Resonance Energy Transfer (FRET)-based assay to screen for and characterize inhibitors of SARS-CoV-2 Mpro. The protocol is exemplified for the evaluation of potential inhibitors such as CHEMBL4444839. FRET-based assays offer a sensitive and high-throughput method for measuring enzyme activity and inhibition.[3][4]

Principle of the FRET-Based Assay

The FRET-based assay for Mpro activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its termini, separated by the Mpro cleavage sequence (e.g., Leu-Gln↓Ser, Ala, Gly).[2][5] In the intact substrate, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal through FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of Mpro. Potential inhibitors will block the cleavage of the substrate, resulting in a diminished or absent fluorescent signal.[6]

Data Presentation: Inhibitory Activity of Known Mpro Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known SARS-CoV-2 Mpro inhibitors, determined by various assays. This data serves as a reference for comparing the potency of new compounds like this compound, which can be determined using the protocol described below.

Compound NameIC50 (µM)Assay TypeReference
Nirmatrelvir (in Ensitrelvir)0.013Non-covalent, Nonpeptidic Inhibitor Assay[2]
Boceprevir4.13FRET Assay[7]
Telaprevir18FRET Assay[7]
Calpain Inhibitor II0.97Enzymatic Assay[7]
Calpain Inhibitor XII0.45Enzymatic Assay[7]
Cefadroxil2.4Enzymatic Assay[2]
Cefoperazone4.9Enzymatic Assay[2]
Betrixaban0.9Enzymatic Assay[2]
MPI80.105Enzymatic Assay[8]

Experimental Protocols

Expression and Purification of Recombinant SARS-CoV-2 Mpro

A detailed protocol for the expression and purification of SARS-CoV-2 Mpro with a His-SUMO tag is outlined below.[9][10]

Materials:

  • pET15b-Mpro expression vector[5]

  • E. coli BL21(DE3) pLysS competent cells[5]

  • Luria-Bertani (LB) broth and agar (B569324)

  • Kanamycin (B1662678) (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Dialysis Buffer (20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • SUMO Protease

  • Ni-NTA Agarose (B213101) resin

  • Centrifuge, Sonicator, FPLC system

Protocol:

  • Transform the pET15b-Mpro plasmid into E. coli BL21(DE3) pLysS competent cells.[5]

  • Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[10]

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-SUMO-Mpro fusion protein with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

  • Cleave the His-SUMO tag by adding SUMO protease according to the manufacturer's instructions and incubate for 2 hours at 4°C.

  • Remove the cleaved His-SUMO tag and the SUMO protease by passing the solution through the Ni-NTA column again. The untagged Mpro will be in the flow-through.

  • Concentrate the purified Mpro using a centrifugal filter unit and store at -80°C in a storage buffer (e.g., Dialysis Buffer with 10% glycerol).

  • Determine the protein concentration using a Bradford or BCA protein assay.

FRET-Based Mpro Inhibition Assay

This protocol describes the steps to perform the FRET-based assay for screening and determining the IC50 of potential Mpro inhibitors.[11]

Materials:

  • Purified recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Nirmatrelvir)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader with appropriate filters for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL)

Protocol:

  • Prepare serial dilutions of the test compound (e.g., this compound) and the positive control inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to nanomolar concentrations.

  • In a 384-well plate, add 1 µL of the diluted test compound or control to the appropriate wells. For the no-inhibitor control, add 1 µL of DMSO.

  • Add 20 µL of Mpro solution (final concentration of ~50 nM in Assay Buffer) to each well containing the compound or DMSO and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution (final concentration of ~10 µM in Assay Buffer) to all wells.

  • Immediately start monitoring the increase in fluorescence intensity using a fluorescence plate reader in kinetic mode. Measure the fluorescence every minute for 30-60 minutes at 37°C.

Data Analysis
  • Calculate the initial reaction rates (slopes) from the linear portion of the kinetic curves for each well.

  • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value. Software such as GraphPad Prism or similar can be used for this analysis.

Mandatory Visualizations

SARS-CoV-2 Mpro Mechanism of Action

Mpro_Mechanism cluster_virus Viral Replication Cycle pp1ab Viral Polyprotein (pp1ab) Mpro SARS-CoV-2 Mpro pp1ab->Mpro Cleavage at 11 sites nsps Functional Non-structural Proteins (nsps) RTC Replication/Transcription Complex Assembly nsps->RTC Replication Viral Genome Replication RTC->Replication Mpro->nsps Inhibitor Mpro Inhibitor (e.g., this compound) Inhibitor->Mpro

Caption: Mechanism of SARS-CoV-2 Mpro in viral replication and its inhibition.

FRET-Based Assay Experimental Workflow

FRET_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compound (e.g., this compound) B Add compound/DMSO to 384-well plate A->B C Add SARS-CoV-2 Mpro solution B->C D Incubate for 15 min at RT C->D E Add FRET substrate to initiate reaction D->E F Measure fluorescence increase in kinetic mode E->F G Calculate initial reaction rates F->G H Determine % Inhibition G->H I Calculate IC50 value H->I

Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.

References

Application Notes and Protocols for Cytopathic Effect (CPE) Assay to Determine the Antiviral Activity of CHEMBL4444839

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel viral pathogens necessitates the rapid development and evaluation of new antiviral therapeutics. A critical step in this process is the in vitro assessment of a compound's ability to inhibit viral replication in a controlled cellular environment. The cytopathic effect (CPE) inhibition assay is a widely used method to screen for antiviral agents and determine their potency.[1][2] This assay is particularly useful for viruses that cause visible damage to host cells, such as cell rounding, detachment, and lysis.[1] The effectiveness of an antiviral compound, such as the investigational drug CHEMBL4444839, is measured by its ability to protect cells from these virus-induced changes.

These application notes provide a comprehensive protocol for utilizing a CPE assay to quantify the antiviral activity of this compound. The primary endpoints of this assay are the 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of the compound's therapeutic window.

Experimental Principles

The CPE inhibition assay is based on the principle that a viable cell population can be quantified after viral infection in the presence or absence of an antiviral compound. In this assay, a monolayer of host cells is infected with a specific virus that causes a discernible CPE.[1] When an effective antiviral agent is present, the viral replication is inhibited, and the host cells are protected from the cytopathic effects. The extent of this protection is proportional to the concentration and efficacy of the antiviral compound. Cell viability can be assessed through various methods, including staining with vital dyes like crystal violet or neutral red, or by using luminescence-based assays that measure ATP content.[3][4][5]

Data Presentation

Quantitative data from the CPE assay for this compound should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for presenting the key parameters derived from the dose-response curves.

Table 1: Antiviral Activity and Cytotoxicity of this compound

ParameterValueUnits
EC50 [Insert Value]µM
CC50 [Insert Value]µM
Selectivity Index (SI = CC50/EC50) [Insert Value]-
Virus Used [e.g., Influenza A, SARS-CoV-2]-
Cell Line Used [e.g., MDCK, Vero E6]-
Assay Method [e.g., Crystal Violet Staining]-

Experimental Protocols

The following is a detailed protocol for performing a cytopathic effect (CPE) inhibition assay to evaluate the antiviral activity of this compound. This protocol is a general guideline and may require optimization based on the specific virus, host cell line, and compound being tested.

Materials and Reagents:

  • Host cell line susceptible to the virus of interest (e.g., A549, Vero 76, MRC-5)[3][4][6]

  • Virus stock with a known titer

  • This compound, dissolved in an appropriate solvent (e.g., DMSO)[6]

  • Cell culture medium (e.g., MEM supplemented with 2% FBS)[6]

  • 96-well flat-bottom microplates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.5% in 20% methanol) or other viability staining reagent

  • Formalin (10%) or other fixative

  • Positive control antiviral drug[6]

Protocol:

  • Cell Seeding:

    • Harvest a confluent flask of host cells using trypsin-EDTA.[3]

    • Resuspend the cells in a fresh culture medium and perform a cell count.

    • Seed the 96-well plates with a cell suspension at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent.

    • On the day of the assay, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A common approach is to use half-log10 or two-fold serial dilutions.[3][6]

    • Once the cell monolayer is confluent, carefully remove the growth medium.

    • Add 100 µL of the diluted compound to the appropriate wells in triplicate.

  • Experimental Controls:

    • Cell Control (CC): Wells containing cells but no virus and no compound. These wells represent 100% cell viability.[3][6]

    • Virus Control (VC): Wells containing cells and virus but no compound. These wells represent 0% cell protection.[3][6]

    • Toxicity Control: Wells containing cells and serial dilutions of the compound but no virus. This is to determine the CC50 of the compound.[6]

    • Positive Control: Wells containing cells, virus, and a known antiviral drug.[6]

  • Virus Inoculation:

    • Dilute the virus stock in a cell culture medium to a predetermined multiplicity of infection (MOI) that will cause 80-100% CPE within 48-72 hours.[6]

    • Add 100 µL of the diluted virus to all wells except the Cell Control and Toxicity Control wells.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for the required duration (typically 48-72 hours), or until the desired level of CPE is observed in the Virus Control wells.

  • Quantification of Cytopathic Effect:

    • After the incubation period, carefully discard the medium from the wells.

    • Gently wash the cell monolayer with PBS.

    • Fix the cells by adding 100 µL of 10% formalin to each well and incubating for 20 minutes at room temperature.

    • Remove the formalin and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

    • Thoroughly wash the plates with tap water to remove excess stain and allow them to air dry completely.[3]

    • Solubilize the stain by adding 100 µL of methanol (B129727) or another suitable solvent to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = [(OD_test - OD_VC) / (OD_CC - OD_VC)] x 100

    • Plot the percentage of viability against the log of the compound concentration to generate dose-response curves for both antiviral activity (EC50) and cytotoxicity (CC50).

    • Determine the EC50 and CC50 values using non-linear regression analysis.[6]

    • Calculate the Selectivity Index (SI) by dividing the CC50 by the EC50.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the cytopathic effect (CPE) inhibition assay for evaluating the antiviral activity of this compound.

CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Seeding 1. Seed Host Cells in 96-well Plate Compound_Dilution 2. Prepare Serial Dilutions of this compound Add_Compound 3. Add Compound Dilutions to Cells Compound_Dilution->Add_Compound Add_Virus 4. Inoculate with Virus Add_Compound->Add_Virus Incubation 5. Incubate for 48-72 hours Add_Virus->Incubation Fix_Stain 6. Fix and Stain Cells (e.g., Crystal Violet) Incubation->Fix_Stain Read_Plate 7. Measure Absorbance Fix_Stain->Read_Plate Data_Analysis 8. Calculate EC50, CC50, and SI Read_Plate->Data_Analysis Antiviral_Mechanism cluster_host Host Cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment Entry Viral Entry & Uncoating Receptor->Entry Replication Viral Genome Replication Entry->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release New Virus Release Assembly->Release This compound This compound This compound->Replication Inhibition

References

Application Notes and Protocols for In Vivo Testing of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Note: No public data was found for CHEMBL4444839 regarding its biological target, mechanism of action, or any in vivo studies. The following application notes and protocols are provided as a generalized template for researchers and drug development professionals working with novel kinase inhibitors. The specific details should be adapted based on the characteristics of the compound under investigation. For illustrative purposes, the protocols and diagrams will assume a hypothetical compound that targets the Epidermal Growth Factor Receptor (EGFR).

Introduction

These application notes provide a comprehensive overview of the essential protocols for the in vivo evaluation of novel kinase inhibitors in preclinical animal models. The focus is on assessing the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of a therapeutic candidate. The following sections detail the experimental design, methodologies for key assays, and data presentation, using a hypothetical EGFR inhibitor as an example.

Hypothetical Target and Signaling Pathway

For the purpose of this guide, we will consider a hypothetical small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. Our hypothetical compound is designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Hypothetical EGFR signaling pathway.

In Vivo Efficacy Studies in Xenograft Models

Animal Models

The selection of an appropriate animal model is critical for the successful in vivo evaluation of a novel compound. For anti-cancer agents, immunodeficient mouse strains are commonly used to host human tumor xenografts.

  • Nude (nu/nu) Mice: Athymic and thus deficient in T-lymphocytes, making them suitable for the engraftment of many human cancer cell lines.

  • SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T and B lymphocytes, allowing for the engraftment of a broader range of cell lines and patient-derived xenografts (PDXs).

  • NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking T cells, B cells, and functional NK cells, making them ideal for hematopoietic stem cell and PDX engraftment.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model and the subsequent evaluation of a test compound's efficacy.

Materials:

  • Human cancer cell line with known EGFR expression (e.g., A431, NCI-H1975)

  • Matrigel (or other suitable extracellular matrix)

  • Sterile PBS and cell culture medium

  • 6-8 week old female immunodeficient mice

  • Test compound and vehicle solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Inoculation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection). Record the body weight of each mouse daily.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for downstream analysis (e.g., histology, Western blot).

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 1500+5.2
Compound A10800 ± 9546.7+1.5
Compound A30350 ± 5076.7-2.3
Compound A100100 ± 2093.3-8.1

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vivo efficacy study.

InVivo_Workflow start Start cell_culture Cell Line Culture start->cell_culture inoculation Tumor Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Compound vs. Vehicle) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment Daily endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Downstream Analysis endpoint->analysis end End analysis->end

Caption: General workflow for in vivo xenograft studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.

Protocol Outline:

  • Administer a single dose of the test compound to a cohort of mice (n=3 per time point).

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic Analysis

Objective: To correlate the compound's concentration with its biological effect on the target pathway.

Protocol Outline:

  • Establish tumors as described in the efficacy study protocol.

  • Administer a single dose of the test compound.

  • Euthanize cohorts of mice (n=3-5 per time point) at various time points post-dosing.

  • Excise tumors and prepare lysates.

  • Analyze the phosphorylation status of the target (e.g., p-EGFR) and downstream signaling proteins (e.g., p-ERK, p-AKT) by Western blot or ELISA.

  • Correlate the extent and duration of target inhibition with the pharmacokinetic profile of the compound.

Conclusion

The protocols and guidelines presented here provide a framework for the in vivo characterization of novel kinase inhibitors. Rigorous and well-designed animal studies are indispensable for validating therapeutic targets, establishing proof-of-concept, and selecting promising drug candidates for further development. The specific experimental details should be optimized based on the compound's properties and the biological context of the disease model.

Application Notes and Protocols: Pharmacokinetic Profiling of Corinib (CHEMBL4444839)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific pharmacokinetic data for corinib (CHEMBL4444839) is not publicly available. The following application notes and protocols provide a representative example of a comprehensive pharmacokinetic profiling workflow for a novel kinase inhibitor, using hypothetical data for illustrative purposes.

Introduction

The successful development of targeted therapies, such as kinase inhibitors, relies on a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1] Early characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for selecting candidates with favorable drug-like properties, guiding lead optimization, and predicting in vivo behavior.[2][3] These application notes provide a detailed overview of the in vitro and in vivo pharmacokinetic profiling of a hypothetical novel kinase inhibitor, corinib, and offer standardized protocols for key experiments.

In Vitro Pharmacokinetic Profile of Corinib

A suite of in vitro ADME assays is essential for the initial screening and characterization of a drug candidate.[2][4][5] These assays provide valuable data on a compound's intrinsic properties, which can help predict its in vivo performance.[3][6]

Table 1: Summary of In Vitro ADME Properties of Corinib (Hypothetical Data)

ParameterAssay TypeResultInterpretation
Solubility Thermodynamic Solubility75 µMModerate solubility
Permeability Caco-215 x 10⁻⁶ cm/sHigh permeability
Metabolic Stability Mouse Liver Microsomes (MLM)15 min half-lifeModerate stability
Human Liver Microsomes (HLM)45 min half-lifeHigh stability
Plasma Protein Binding Mouse Plasma98.5%High binding
Human Plasma99.2%High binding
CYP450 Inhibition IC50 (3A4)> 50 µMLow risk of inhibition
IC50 (2D6)> 50 µMLow risk of inhibition

In Vivo Pharmacokinetic Profile of Corinib

In vivo studies in animal models are critical to understanding how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism.[7][8][9]

Table 2: In Vivo Pharmacokinetic Parameters of Corinib in Mice (Hypothetical Data)

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)T¹/₂ (hr)Bioavailability (%)
Intravenous (IV)28500.0812502.5100
Oral (PO)106201.037503.160

Signaling Pathway

Corinib is a hypothetical inhibitor of a critical kinase involved in a cancer cell signaling pathway. Understanding this pathway is key to interpreting pharmacodynamic data.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Corinib Corinib Corinib->MEK

Caption: Hypothetical signaling pathway targeted by Corinib.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol describes a method for determining the metabolic stability of corinib in mouse and human liver microsomes.

G start Start: Prepare Reagents prepare_stock Prepare Corinib Stock (10 mM in DMSO) start->prepare_stock prepare_microsomes Prepare Liver Microsomes (1 mg/mL in Buffer) start->prepare_microsomes prepare_nadph Prepare NADPH Solution (Cofactor) start->prepare_nadph pre_incubate Pre-incubate Microsomes and Corinib (1 µM) at 37°C for 5 min prepare_stock->pre_incubate prepare_microsomes->pre_incubate initiate_reaction Initiate Reaction by Adding NADPH prepare_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Collect Aliquots at 0, 5, 15, 30, 60 min initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile (B52724) (containing Internal Standard) time_points->quench process_samples Centrifuge to Precipitate Protein Collect Supernatant quench->process_samples analyze Analyze Samples by LC-MS/MS process_samples->analyze calculate Calculate Half-life (T½) and Intrinsic Clearance analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

Materials and Reagents:

  • Corinib

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pooled mouse and human liver microsomes

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of corinib in DMSO.

  • Dilute the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • In a 96-well plate, add liver microsomes to the corinib solution and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of corinib at each time point using a validated LC-MS/MS method.[10][11]

  • Calculate the half-life (T¹/₂) from the slope of the natural log of the remaining parent compound versus time.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical PK study in mice following intravenous and oral administration of corinib.

G start Start: Acclimatize Mice fast Fast Mice Overnight (with access to water) start->fast grouping Divide Mice into Two Groups: IV and PO fast->grouping formulate_iv Formulate Corinib for IV (e.g., in Solutol/Saline) grouping->formulate_iv formulate_po Formulate Corinib for PO (e.g., in 0.5% MC) grouping->formulate_po dose_iv Administer IV Dose (e.g., 2 mg/kg) via tail vein formulate_iv->dose_iv dose_po Administer PO Dose (e.g., 10 mg/kg) via oral gavage formulate_po->dose_po collect_blood_iv Collect Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr) dose_iv->collect_blood_iv collect_blood_po Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hr) dose_po->collect_blood_po process_plasma Process Blood to Plasma (Centrifuge with Anticoagulant) collect_blood_iv->process_plasma collect_blood_po->process_plasma store Store Plasma Samples at -80°C until analysis process_plasma->store analyze Analyze Plasma Samples by LC-MS/MS store->analyze calculate_pk Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) analyze->calculate_pk

Caption: Workflow for an in vivo pharmacokinetic study in mice.

Materials and Reagents:

  • Male CD-1 mice (8-10 weeks old)

  • Corinib

  • Formulation vehicles (e.g., Solutol/saline for IV, 0.5% methylcellulose (B11928114) for PO)

  • Dosing syringes and gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

Procedure:

  • Acclimatize animals for at least 3 days prior to the study.

  • Fast mice overnight before dosing, with free access to water.

  • Divide mice into two groups for IV and PO administration.

  • Prepare the dosing formulations for corinib.

  • Administer corinib via intravenous injection (e.g., 2 mg/kg) or oral gavage (e.g., 10 mg/kg).[7][8]

  • Collect blood samples (~50 µL) at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[12]

  • Process the blood to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until bioanalysis.

  • Quantify the concentration of corinib in plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Protocol 3: Bioanalytical Method using LC-MS/MS

This protocol provides a general framework for the quantification of corinib in plasma samples.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.[13][14]

LC-MS/MS Conditions (Representative):

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from endogenous matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for corinib and the internal standard would be determined during method development.[10][15]

Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[14]

References

Application Notes and Protocols for In Vivo Formulation of CHEMBL4444839

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of CHEMBL4444839, a novel investigational compound, for in vivo studies. Due to its predicted low aqueous solubility, a robust formulation strategy is critical to ensure adequate bioavailability for preclinical efficacy and pharmacokinetic evaluations. These guidelines focus on a widely applicable co-solvent-based formulation approach, suitable for early-stage animal studies. Additionally, we provide protocols for the preparation of the formulation and a general procedure for in vivo administration and monitoring. The associated signaling pathway for a potential target class, USP7 inhibitors, is also illustrated to provide biological context.

Introduction to this compound

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. As with many new chemical entities, early physicochemical characterization suggests that this compound is a lipophilic compound with poor aqueous solubility. This presents a significant challenge for in vivo studies, as poor solubility can lead to low and variable oral bioavailability, hindering the accurate assessment of its pharmacological and toxicological profile.[1][2][3] Therefore, the development of a suitable formulation is a critical step in its preclinical development.[4][5]

This application note details a practical and scalable co-solvent formulation strategy to enhance the solubility of this compound for administration in animal models.

Physicochemical Properties of this compound (Hypothetical)

A summary of the hypothetical physicochemical properties of this compound is presented in the table below. These properties are typical for a poorly soluble new chemical entity and necessitate a solubility-enhancing formulation.

PropertyValueImplication for Formulation
Molecular Weight< 500 g/mol Good potential for membrane permeability.
LogP> 4High lipophilicity, indicating poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mLRequires significant solubility enhancement for in vivo studies.
pKaNot IonizablepH modification is not a viable formulation strategy.
Physical FormCrystalline SolidDissolution rate will be a key factor for absorption.

Formulation Strategy: Co-solvent System

For initial in vivo screening, a co-solvent system is a rapid and effective method to achieve the desired concentration of a poorly soluble compound in a solution suitable for parenteral or oral administration.[1][6] This approach involves dissolving the compound in a water-miscible organic solvent and then diluting it with an aqueous vehicle.

Selected Excipients:

ExcipientRoleRationale
Dimethyl Sulfoxide (DMSO)Primary SolventExcellent solubilizing capacity for a wide range of poorly soluble compounds.
Polyethylene Glycol 400 (PEG 400)Co-solventA non-toxic, water-miscient solvent that helps to maintain the drug in solution upon aqueous dilution.
Tween 80Surfactant/StabilizerA non-ionic surfactant that improves the stability of the formulation by preventing precipitation of the drug upon dilution in an aqueous environment.[1]
Saline (0.9% NaCl)Aqueous VehicleIsotonic vehicle for final dilution to the desired dosing volume.

Experimental Protocols

Protocol for Preparation of a 10 mg/mL this compound Formulation

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a co-solvent system. This stock can be further diluted for final dosing.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile filtered

  • Polyethylene Glycol 400 (PEG 400), sterile filtered

  • Tween 80, sterile filtered

  • Sterile 0.9% Saline

  • Sterile vials and syringes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Initial Solubilization: Add a small volume of DMSO to the vial containing this compound. A common starting ratio is 10% of the final volume (e.g., 100 µL for a 1 mL final volume).

  • Mixing: Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Addition of Co-solvent and Surfactant: Add PEG 400 (e.g., 40% of the final volume, 400 µL) and Tween 80 (e.g., 5% of the final volume, 50 µL) to the solution.

  • Final Dilution: Slowly add sterile 0.9% saline to reach the final desired volume, while continuously vortexing to prevent precipitation. For a 1 mL final volume, this would be 450 µL of saline.

  • Final Formulation Composition: The final formulation will be a clear solution with the following composition:

    • 10% DMSO

    • 40% PEG 400

    • 5% Tween 80

    • 45% Saline

  • Sterility: All steps should be performed in a laminar flow hood to maintain sterility for parenteral administration.

  • Storage: Store the formulation at 4°C and protect from light. It is recommended to use the formulation within 24 hours of preparation. A visual inspection for any signs of precipitation should be done before each use.

General Protocol for In Vivo Administration (Mouse Model)

This protocol outlines a general procedure for the administration of the formulated this compound to mice. The route of administration and dosage will depend on the specific study design.

Materials:

  • Prepared this compound formulation

  • Appropriate size syringes and needles (e.g., 27G for intravenous injection, gavage needles for oral administration)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation: Acclimatize the animals to the housing conditions before the experiment.

  • Dose Calculation: Weigh each animal to determine the exact volume of the formulation to be administered based on the desired dose in mg/kg.

  • Administration:

    • Intravenous (IV): Administer the formulation slowly into the lateral tail vein.

    • Intraperitoneal (IP): Inject the formulation into the lower abdominal cavity.

    • Oral (PO): Administer the formulation directly into the stomach using a gavage needle.

  • Monitoring: Observe the animals for any signs of toxicity or adverse reactions immediately after dosing and at regular intervals as defined by the study protocol.

  • Data Collection: Collect samples (e.g., blood, tissues) at predetermined time points for pharmacokinetic or pharmacodynamic analysis.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Formulation Preparation

G A Weigh this compound B Add DMSO A->B C Vortex/Sonicate to Dissolve B->C D Add PEG 400 & Tween 80 C->D E Add Saline D->E F Final Formulation (10 mg/mL) E->F

Caption: Workflow for the preparation of the this compound co-solvent formulation.

Hypothetical Signaling Pathway: USP7 Inhibition

Assuming this compound is an inhibitor of Ubiquitin-Specific Protease 7 (USP7), its mechanism of action would involve the modulation of the p53 pathway. USP7 is known to deubiquitinate and stabilize MDM2, a key negative regulator of the tumor suppressor p53.[7][8] By inhibiting USP7, this compound would lead to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[7][8][9]

G cluster_0 Normal State cluster_1 With this compound (USP7i) USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Destabilizes) Proteasome Proteasomal Degradation p53->Proteasome This compound This compound USP7_i USP7 This compound->USP7_i Inhibits MDM2_i MDM2 USP7_i->MDM2_i Proteasome_i Proteasomal Degradation MDM2_i->Proteasome_i p53_i p53 (Active) Apoptosis Apoptosis/ Cell Cycle Arrest p53_i->Apoptosis

Caption: Proposed mechanism of action of this compound as a USP7 inhibitor.

Conclusion

The successful in vivo evaluation of poorly soluble compounds like this compound is highly dependent on the use of an appropriate formulation. The co-solvent system described in this application note provides a straightforward and effective method for solubilizing this compound for preclinical studies. It is essential to perform pilot studies to ensure the tolerability of the vehicle and the desired pharmacokinetic profile of the compound in the chosen animal model. Further formulation development may be required for later stages of drug development, including the exploration of lipid-based systems or amorphous solid dispersions.[2][10]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific pharmacological and off-target data for CHEMBL4444839 are not publicly available. This technical support center provides a generalized guide for researchers, scientists, and drug development professionals on strategies to identify, troubleshoot, and mitigate off-target effects of small molecule inhibitors, using "this compound" as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2][3] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Engagement of off-targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1][2]

  • Lack of translatability: Promising results in preclinical models may not translate to a clinical setting if the efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.[1]

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

A2: A multi-pronged approach is recommended. This includes conducting dose-response experiments to use the lowest effective concentration, employing orthogonal validation with structurally different inhibitors for the same target, and using genetic techniques like CRISPR-Cas9 to knock out the intended target and see if the phenotype is replicated.[2] Direct measurement of target engagement in cells can also be performed.[2]

Q3: What are some initial strategies to minimize off-target effects in my experimental design?

A3: To proactively reduce the impact of off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect, as higher concentrations are more likely to engage off-targets.[1]

  • Select a Well-Characterized Inhibitor: Whenever possible, choose inhibitors with known high selectivity for your target of interest.

  • Utilize Control Compounds: Include a structurally similar but biologically inactive analog of your inhibitor as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results between different cell lines. The expression levels of the on-target or off-target proteins may vary between cell lines.1. Confirm target expression levels in all cell lines using Western Blot or qPCR.2. Perform dose-response curves in each cell line to establish the optimal concentration.
The observed phenotype does not match previously published data for the target. The phenotype may be dominated by an off-target effect of this compound.1. Validate the phenotype with a structurally and mechanistically different inhibitor for the same target.2. Use siRNA or CRISPR-Cas9 to knock down/out the intended target and observe if the phenotype is recapitulated.[1]
High levels of cellular toxicity are observed at concentrations close to the effective dose. This compound may have potent off-target effects that induce toxicity.1. Perform a cell viability assay in parallel with your functional assay to determine the therapeutic window.2. Attempt to rescue the toxic phenotype by overexpressing the intended target or downstream effectors.
Results from in vitro assays do not translate to cellular assays. Poor cell permeability of this compound or engagement of different targets in a cellular context.1. Confirm target engagement in intact cells using methods like the Cellular Thermal Shift Assay (CETSA).2. Assess the cell permeability of the compound.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and potential off-target interactions.[4][5][6]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[1]

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[5]

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase by fitting the data to a dose-response curve.[5]

Hypothetical Data Presentation:

KinaseThis compound IC50 (nM)Selectivity (Fold vs. Target X)
Target X 10 1
Off-Target A15015
Off-Target B80080
Off-Target C>10,000>1000
Off-Target D55055
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding and engagement of this compound with its intended target in a cellular environment.[7][8][9] The principle is that ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[7]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.[2]

  • Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[2]

  • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[2]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

Protocol 3: Genetic Knockout for Target Validation using CRISPR-Cas9

Objective: To determine if the genetic removal of the target protein replicates the phenotype observed with this compound, thereby confirming the on-target effect.[10]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.

Visualizations

Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Target_X Target X (Intended Target) Receptor->Target_X Activates Downstream_Effector_1 Downstream Effector 1 Target_X->Downstream_Effector_1 Phosphorylates Off_Target_A Off-Target A Downstream_Effector_2 Downstream Effector 2 Off_Target_A->Downstream_Effector_2 Phenotype_On_Target Desired Phenotype Downstream_Effector_1->Phenotype_On_Target Leads to Phenotype_Off_Target Undesired Phenotype Downstream_Effector_2->Phenotype_Off_Target Leads to This compound This compound This compound->Target_X Inhibits (On-Target) This compound->Off_Target_A Inhibits (Off-Target)

Caption: On- and off-target effects of this compound.

Workflow for Investigating Off-Target Effects A Observe Unexpected Phenotype with this compound B Perform Dose-Response Curve & Cell Viability Assay A->B C Is there a therapeutic window? B->C D Use Lowest Effective Concentration C->D Yes E High Toxicity - Likely Off-Target C->E No F Validate with Structurally Different Inhibitor D->F G Phenotype Confirmed? F->G H Validate with CRISPR/Cas9 Knockout of Target G->H Yes K High Likelihood of Off-Target Effect G->K No I Phenotype Recapitulated? H->I J High Confidence in On-Target Effect I->J Yes I->K No L Perform Selectivity Profiling (e.g., Kinase Panel) K->L M Identify Potential Off-Targets L->M

Caption: Troubleshooting workflow for off-target effects.

CETSA Experimental Workflow A 1. Cell Culture B 2. Treat cells with This compound or Vehicle A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation to separate soluble proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target Protein F->G H 8. Data Analysis: Plot Melting Curves G->H I Thermal Shift Indicates Target Engagement H->I

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Technical Support Center: Optimizing Novel Small Molecule Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound CHEMBL4444839 could not be identified in publicly available databases. This guide provides a general framework for optimizing the concentration of a novel or uncharacterized small molecule inhibitor in a cell culture setting. The protocols and data presented are illustrative and should be adapted to the specific characteristics of the compound and cell line under investigation.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when determining the optimal experimental concentration for a new small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new small molecule inhibitor?

A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range. A common starting point is a serial dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations. A typical range could be from 1 nM to 100 µM. This wide range helps in identifying the concentration at which the compound exhibits biological activity and any potential toxicity.[1]

Q2: How do I choose the appropriate solvent for my small molecule?

A2: The choice of solvent is critical and should be based on the solubility of the compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many small molecule inhibitors due to its high solubilizing capacity.[1] However, it is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5%.[1] Always include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects.

Q3: My compound is not showing any effect. What are the possible reasons?

A3: Several factors could contribute to a lack of effect:

  • Inadequate Concentration: The concentrations tested may be too low to elicit a biological response.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • Compound Instability: The small molecule may be unstable in the cell culture medium, degrading over the course of the experiment.

  • Incorrect Target: The compound may not be active against the intended target in the chosen cell line.

  • Experimental Error: Issues with compound dilution, cell seeding, or assay readout can lead to inconclusive results.

Q4: I am observing significant cell death even at low concentrations. What should I do?

A4: High cytotoxicity at low concentrations can be due to:

  • Off-target effects: The compound may be interacting with other cellular targets essential for cell survival.[1]

  • Solvent toxicity: Although less common at low concentrations, some cell lines are highly sensitive to solvents like DMSO.[1]

  • Compound-induced apoptosis or necrosis: The intended mechanism of action might be to induce cell death.

To address this, perform a dose-response curve with a wider range of lower concentrations and use a cell viability assay to determine the cytotoxic concentration 50 (CC50).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors during compound dilution- Edge effects in multi-well plates- Compound precipitation- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect for precipitation after adding the compound to the medium.
Compound precipitates in culture medium - Poor aqueous solubility- High concentration- Test different solvents or formulation strategies.- Lower the final concentration of the compound.- Pre-warm the media before adding the compound stock solution.
Effect of the compound diminishes over time - Compound degradation- Cellular metabolism of the compound- Perform a time-course experiment to assess the stability of the compound's effect.- Consider replenishing the medium with fresh compound at regular intervals for long-term experiments.
Discrepancy between biochemical and cellular assay results - Poor cell permeability- Presence of efflux pumps in the cell line- Compound binding to serum proteins in the medium- Perform cell permeability assays.- Use cell lines with known efflux pump expression profiles or use efflux pump inhibitors.- Test the effect of the compound in serum-free or low-serum medium.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol aims to determine the concentration range of the novel inhibitor that is non-toxic to the cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Novel small molecule inhibitor

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Perform serial dilutions in complete culture medium to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[1] Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the concentration that causes 50% inhibition of cell viability (IC50) and the maximum non-toxic concentration.

Protocol 2: Target Engagement Assay (Illustrative Example: Western Blot for a Phosphorylated Target)

This protocol aims to confirm that the inhibitor is engaging its intended target within the cell. This example assumes the inhibitor targets a kinase, leading to a decrease in the phosphorylation of a downstream protein.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Novel small molecule inhibitor

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated form of the target protein, and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of non-toxic concentrations of the inhibitor (determined from Protocol 1) for a specific duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total target protein and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control. A dose-dependent decrease in the phosphorylated protein indicates target engagement.

Data Presentation

Table 1: Illustrative Data from a Cell Viability Assay

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.0198.2 ± 5.1
0.195.7 ± 3.9
188.4 ± 6.2
1052.1 ± 7.8
1005.3 ± 2.1

Table 2: Illustrative Data from a Target Engagement Assay (Western Blot Quantification)

Concentration (µM)Relative Phospho-Target Level (Normalized)
Vehicle Control1.00
0.10.85
10.45
100.12

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Cell Culture C Treat Cells with Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Incubate for Defined Period C->D E Perform Cell Viability Assay D->E F Perform Target Engagement Assay D->F G Determine IC50 and Non-Toxic Concentration E->G H Confirm Target Inhibition F->H

Caption: Workflow for optimizing inhibitor concentration.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Inhibitor Target cluster_downstream Downstream Effects Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target) Kinase1->Kinase2 Activates TargetProtein Target Protein Kinase2->TargetProtein Phosphorylates PhosphoTarget Phosphorylated Target Protein CellularResponse Cellular Response (e.g., Proliferation) PhosphoTarget->CellularResponse Leads to Inhibitor This compound (Inhibitor) Inhibitor->Kinase2 Inhibits

Caption: Hypothetical signaling pathway for an inhibitor.

References

Technical Support Center: Troubleshooting CHEMBL4444839 Enzymatic Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in the CHEMBL4444839 enzymatic assay. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks if I observe high variability in my results?

A1: High variability can often be traced back to fundamental aspects of the experimental setup.[1] The first things to verify are your pipetting technique and the calibration of your pipettes to ensure consistent volumes are being dispensed.[1][2] Additionally, confirm that all reagents were brought to the recommended temperature before use and that they are not expired.[2][3][4]

Q2: My standard curve is not linear. What could be the cause?

A2: A non-linear standard curve can result from several factors.[3] Ensure that all components of the standard curve were completely thawed and mixed thoroughly before use.[3] Pipetting errors, especially with small volumes, can also lead to inaccuracies in the serial dilutions.[3] It is also crucial to use the correct type of microplate for your assay (e.g., clear for colorimetric, black for fluorescence).[3]

Q3: I'm observing lower than expected enzyme activity. What should I investigate?

A3: Lower than expected activity can stem from issues with the enzyme, substrate, or assay conditions. Improper storage or repeated freeze-thaw cycles of the enzyme can lead to a loss of activity.[5] Ensure that the buffer pH and temperature are optimal for the enzyme, as even small deviations can significantly impact activity.[5] Also, verify the substrate concentration, as insufficient substrate will limit the reaction rate.[6][7]

Q4: My replicates show inconsistent readings. What are the likely sources of this error?

A4: Inconsistent readings between replicates often point to issues within the microplate. "Edge effects," where wells on the perimeter of the plate experience more evaporation, can be a source of variability.[1] To mitigate this, consider filling the outer wells with a buffer or sterile media and not using them for experimental samples.[1] Also, check for air bubbles in the wells, as they can interfere with absorbance or fluorescence readings.[3]

Q5: Could substances in my sample preparation be interfering with the assay?

A5: Yes, certain substances can interfere with enzymatic assays. Common interfering substances include EDTA, ascorbic acid, SDS, sodium azide, and some detergents like NP-40 and Tween-20 at high concentrations.[3] If your samples contain high levels of protein, deproteinization might be necessary, but be aware that this will also remove the enzyme itself.[3][8]

Troubleshooting Guides

Issue 1: High Variability in Absorbance/Fluorescence Readings

High variability in readings across replicates can compromise the reliability of your data. The following table summarizes potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent PipettingCalibrate pipettes regularly. Ensure proper pipetting technique, avoiding air bubbles.[1][4]
Edge EffectsAvoid using the outer wells of the microplate for samples. Fill them with buffer to maintain a humid environment.[1]
Temperature FluctuationsEnsure the incubator provides uniform temperature across the plate. Avoid stacking plates during incubation.[1][4]
Air Bubbles in WellsInspect wells for air bubbles before reading the plate. Gently tap the plate to dislodge them.[3]
ContaminationUse fresh, high-quality reagents and sterile techniques to avoid microbial or chemical contamination.[2][9]
Issue 2: Poor Standard Curve Performance

A reliable standard curve is essential for accurate quantification. If your standard curve is not linear or has a low R-squared value, consider the following.

Potential Cause Recommended Solution
Improper Standard PreparationPrepare fresh standards for each experiment. Ensure accurate serial dilutions with thorough mixing at each step.[1]
Degraded StandardsUse a fresh, quality-controlled stock for preparing standards. Aliquot and store the stock appropriately to avoid degradation.[1]
Incorrect Curve FitUse the appropriate regression model (e.g., linear, four-parameter logistic) for your assay data.
Partially Thawed ComponentsEnsure all components are completely thawed and homogenous before preparing the reaction mix.[3]

Experimental Protocols

General Protocol for a this compound Enzymatic Assay

This protocol outlines a typical workflow for measuring the activity of the hypothetical enzyme associated with this compound.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Potassium Phosphate, pH 6.0 at 20°C).[10]

    • Prepare the substrate solution to the desired concentration in the assay buffer.

    • Prepare the enzyme solution by diluting the stock enzyme in cold assay buffer immediately before use.[11]

  • Assay Procedure:

    • Equilibrate all reagents to the assay temperature (e.g., 20°C).[8]

    • In a 96-well microplate, add the assay buffer and substrate solution to each well.

    • To initiate the reaction, add the enzyme solution to each well.

    • Mix gently by pipetting or using a plate shaker.

    • Incubate the plate at the specified temperature for a defined period.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • For kinetic assays, take readings at multiple time points to determine the initial reaction rate.[12]

  • Data Analysis:

    • Subtract the background reading (from wells without enzyme).

    • Generate a standard curve if quantifying a product.

    • Calculate the enzyme activity based on the change in absorbance/fluorescence over time.

Visualizations

TroubleshootingWorkflow This compound Assay Variability Workflow start High Variability Observed check_pipetting Verify Pipette Calibration and Technique start->check_pipetting check_reagents Check Reagent Expiration, Storage, and Temperature start->check_reagents check_plate Inspect for Edge Effects and Air Bubbles start->check_plate re_run_assay Re-run Assay with Controls check_pipetting->re_run_assay check_reagents->re_run_assay check_plate->re_run_assay issue_resolved Issue Resolved re_run_assay->issue_resolved further_investigation Further Investigation Needed re_run_assay->further_investigation

Caption: Troubleshooting workflow for assay variability.

EnzymaticReaction Hypothetical Enzymatic Reaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) S->ES ES->E + P P Product (P) ES->P

Caption: Hypothetical enzymatic reaction pathway.

References

Technical Support Center: Mitigating Cytotoxicity of CHEMBL4444839 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with CHEMBL4444839 in cell-based assays. Our goal is to help you achieve reliable and reproducible results by minimizing off-target cytotoxic effects while preserving the on-target activity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of cytotoxicity observed with small molecules like this compound in cell-based assays?

A1: Cytotoxicity in cell-based assays can stem from several factors, including but not limited to:

  • High Compound Concentration: Exceeding the therapeutic window can lead to off-target effects and cellular stress.[1]

  • Solvent Toxicity: The vehicle used to dissolve this compound, commonly DMSO, can be toxic to cells at concentrations typically above 0.5%.[1]

  • Prolonged Exposure Time: Continuous exposure to a compound can induce cellular stress and lead to cell death.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.[1]

  • Compound Instability: Degradation of the compound can lead to the formation of toxic byproducts.

  • Off-Target Effects: The compound may interact with unintended cellular targets, triggering toxic pathways.[1]

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The ideal concentration of this compound should be empirically determined for each cell line and assay. A dose-response experiment is crucial to identify a concentration that maximizes the desired effect while minimizing cytotoxicity.[1]

Q3: My initial screens with this compound show high levels of cell death, even at low concentrations. What should I do?

A3: If you observe significant cytotoxicity, consider the following troubleshooting steps:

  • Verify Compound Purity and Identity: Ensure the integrity of your this compound stock.

  • Optimize Exposure Time: Reduce the incubation period to the minimum time required to observe the desired biological effect.[1]

  • Assess Solvent Toxicity: Run a vehicle-only control to confirm that the solvent concentration is not contributing to cell death.[1]

  • Select a More Robust Cell Line: If feasible, consider using a cell line known to be less sensitive to chemical insults.[1]

  • Change Media Formulation: Supplementing the culture media with antioxidants or other protective agents might mitigate cytotoxicity.[2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to this compound cytotoxicity.

Issue 1: High Levels of Cell Death Observed Across All Tested Concentrations
Possible Cause Troubleshooting Step Expected Outcome
Compound concentration is too high. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range).[1]Identification of a non-toxic concentration range.
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is at a non-toxic level (typically <0.1%). Run a vehicle-only control.[1]Minimal cell death in the vehicle control group.
Prolonged exposure to the compound. Conduct a time-course experiment to determine the shortest effective incubation time.[1]Reduced cytotoxicity at earlier time points.
The cell line is particularly sensitive. Test this compound in a different, more robust cell line if the experimental design allows.[1]Lower cytotoxicity observed in the alternative cell line.
Compound degradation or impurity. Verify the purity of this compound and prepare fresh stock solutions.[1]Consistent and reproducible results with a fresh, pure compound.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Step Expected Outcome
Variability in cell health and density. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment.[3]Consistent cell viability and response to the compound.
Inconsistent compound preparation. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.Reproducible dose-response curves.
Fluctuations in incubation conditions. Ensure consistent temperature, CO2, and humidity levels in the incubator.[2]Stable and healthy cell cultures.
Reagent variability. Use the same lot of media, serum, and other critical reagents throughout a series of experiments.[3]Reduced variability in assay results.

Experimental Protocols

Protocol 1: Determining the IC50 and Optimal Concentration of this compound using a Resazurin-Based Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and to identify a non-toxic working concentration for this compound.

Materials:

  • This compound

  • Selected cell line

  • Complete culture medium

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

  • DMSO (or other appropriate solvent)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. Include a vehicle-only control.

  • Treatment: Carefully remove the existing medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, protected from light.

  • Measurement: Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Parameter Recommendation
Cell Seeding Density Optimize for logarithmic growth throughout the assay duration.
Compound Concentration Range Start with a wide range (e.g., 1 nM to 100 µM).
Incubation Time Test multiple time points (e.g., 24h, 48h, 72h).
Solvent Concentration Keep final DMSO concentration below 0.1%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate Incubate for a Defined Period add_compound->incubate add_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_reagent read_plate Measure Signal (e.g., Fluorescence) add_reagent->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: A generalized workflow for determining the cytotoxicity of this compound.

signaling_pathway This compound This compound OffTarget Off-Target Protein This compound->OffTarget Unintended Binding StressPathway Stress Response Pathway (e.g., MAPK, p53) OffTarget->StressPathway Activation Apoptosis Apoptosis StressPathway->Apoptosis Induction CellDeath Cell Death Apoptosis->CellDeath

Caption: A potential off-target signaling pathway leading to cytotoxicity.

troubleshooting_logic Start High Cytotoxicity Observed CheckConcentration Is Concentration Optimized? Start->CheckConcentration CheckSolvent Is Solvent Toxicity Ruled Out? CheckConcentration->CheckSolvent Yes Success Cytotoxicity Reduced CheckConcentration->Success No, Optimize CheckTime Is Exposure Time Minimized? CheckSolvent->CheckTime Yes CheckSolvent->Success No, Adjust ConsiderAlternatives Consider Alternative Cell Line or Media CheckTime->ConsiderAlternatives Yes CheckTime->Success No, Reduce ConsiderAlternatives->Success

Caption: A decision tree for troubleshooting this compound cytotoxicity.

References

Technical Support Center: Stability of CHEMBL4444839 in DMSO and Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for CHEMBL4444839 in DMSO and cell culture media is limited. This guide provides a framework of best practices, standardized protocols, and troubleshooting advice to enable researchers to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound when dissolved in DMSO for storage?

A1: Several factors can influence the stability of compounds stored in DMSO. Key considerations include:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the hydrolysis of susceptible functional groups that may be present in this compound.

  • Temperature: Storage temperature is a critical determinant of chemical stability. While freezing is generally recommended for long-term storage, repeated freeze-thaw cycles can be detrimental.

  • Light Exposure: Photosensitive compounds can degrade upon exposure to light. It is crucial to store DMSO stock solutions in amber vials or otherwise protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to the oxidative degradation of sensitive molecules. For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Q2: What components in cell culture media are most likely to cause degradation of this compound?

A2: Cell culture media are complex mixtures containing components that can potentially interact with and degrade test compounds. Potential sources of instability include:

  • pH: The physiological pH of most cell culture media (typically 7.2-7.4) can promote the hydrolysis of compounds with labile functional groups.

  • Enzymatic Activity: If using media supplemented with serum, esterases and other enzymes present in the serum can metabolize the compound.

  • Reactive Components: Certain media components, such as some amino acids (e.g., cysteine) or vitamins, can be reactive and may contribute to the degradation of the compound.

Q3: How can I experimentally determine the stability of this compound in my specific cell culture medium?

A3: A common method to assess the chemical stability of a compound in cell culture medium is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the compound in the cell culture medium (both with and without cells to distinguish between chemical and metabolic degradation) and analyzing samples at various time points to quantify the remaining parent compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Inconsistent results between experiments Compound degradation in stock solutionPrepare fresh DMSO stock solutions for each experiment. Minimize freeze-thaw cycles of stock solutions.
Variability in media preparationEnsure consistent preparation of the cell culture medium, including the source and lot number of serum and other supplements.
Higher than expected cytotoxicity in cell-based assays Formation of a toxic degradation productAnalyze the culture medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound before adding it to the cells.
Compound precipitationVisually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower final concentration or a different solubilization strategy.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO

This protocol outlines a general procedure for assessing the stability of this compound in DMSO under various storage conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM.
  • Vortex the solution thoroughly to ensure complete dissolution.

2. Sample Incubation:

  • Aliquot the stock solution into multiple amber glass or polypropylene (B1209903) vials.
  • Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
  • For testing the effect of freeze-thaw cycles, subject a set of aliquots to repeated cycles of freezing (e.g., at -80°C) and thawing at room temperature.

3. Sample Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
  • Prepare the samples for analysis by diluting them to a suitable concentration (e.g., 1 µM) in an appropriate solvent system (e.g., 50:50 acetonitrile (B52724):water).
  • Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
  • Plot the percentage remaining against time for each storage condition to visualize the degradation profile.

Protocol 2: Stability Assessment of this compound in Cell Culture Media

This protocol provides a method to evaluate the stability of this compound in a specific cell culture medium.

1. Preparation of Spiked Media:

  • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
  • Pre-warm the medium to 37°C.
  • Spike the pre-warmed medium with a concentrated stock solution of this compound in DMSO to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.5%) and non-toxic to the cells.

2. Incubation:

  • Incubate the spiked medium in a sterile container at 37°C in a 5% CO₂ incubator.

3. Sample Collection:

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the medium.

4. Sample Processing:

  • To precipitate proteins, add three volumes of cold acetonitrile to each aliquot.
  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean vial for analysis.

5. HPLC or LC-MS Analysis:

  • Analyze the processed samples using a validated HPLC or LC-MS method to quantify the peak area of the parent compound.

6. Data Calculation:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation

The following tables should be populated with your experimental data to summarize the stability of this compound.

Table 1: Stability of this compound in DMSO at Various Temperatures

Storage TemperatureTime Point% Remaining (Mean ± SD)
-80°C0 weeks100
4 weeksEnter your data
12 weeksEnter your data
-20°C0 weeks100
4 weeksEnter your data
12 weeksEnter your data
4°C0 weeks100
4 weeksEnter your data
12 weeksEnter your data
Room Temperature0 weeks100
4 weeksEnter your data
12 weeksEnter your data

Table 2: Stability of this compound in Cell Culture Medium at 37°C

Time Point (hours)% Remaining (Mean ± SD)
0100
2Enter your data
4Enter your data
8Enter your data
24Enter your data
48Enter your data

Visualizations

experimental_workflow_dmso cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis prep Prepare 10 mM Stock in Anhydrous DMSO temp_neg_80 -80°C prep->temp_neg_80 Aliquot temp_neg_20 -20°C prep->temp_neg_20 Aliquot temp_4 4°C prep->temp_4 Aliquot temp_rt Room Temp prep->temp_rt Aliquot freeze_thaw Freeze-Thaw Cycles prep->freeze_thaw Aliquot timepoint Collect Samples at Time Points temp_neg_80->timepoint temp_neg_20->timepoint temp_4->timepoint temp_rt->timepoint freeze_thaw->timepoint hplc_ms Analyze by HPLC/LC-MS timepoint->hplc_ms data_analysis Calculate % Remaining hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability in DMSO.

experimental_workflow_media cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Spike Pre-warmed Culture Media incubate Incubate at 37°C, 5% CO2 prep_media->incubate timepoint Collect Aliquots at Time Points incubate->timepoint process Protein Precipitation timepoint->process hplc_ms Analyze Supernatant by HPLC/LC-MS process->hplc_ms data_analysis Calculate % Remaining hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability in culture media.

Preventing CHEMBL4444839 precipitation in assay buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of CHEMBL4444839 in assay buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound, also known as 2-{[2-(4-Hydroxy-phenyl)-ethylamino]-methyl}-N-(4-phenyl-but-3-ynyl)-benzamide, is a small molecule with the chemical formula C₂₆H₂₆N₂O₂[1]. Its structure contains both hydrophobic (phenyl, butynyl, benzamide) and polar (hydroxy, amino, amide) functional groups. This combination suggests that the compound may have limited aqueous solubility and a propensity to precipitate in certain assay buffers, a common challenge with hydrophobic compounds.

Q2: Why is my this compound precipitating in the assay buffer?

A2: Precipitation of hydrophobic compounds like this compound in aqueous assay buffers is a common issue. The primary reason is that the concentration of the compound exceeds its solubility limit in the final assay conditions. This can be triggered by several factors, including:

  • High final concentration: The desired concentration for your experiment may be higher than the compound's intrinsic aqueous solubility.

  • "Crashing out" from stock solution: When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.

  • Buffer composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of the compound. For instance, phosphate (B84403) buffers are known to sometimes cause precipitation of compounds.

  • Temperature: Changes in temperature can affect solubility.

Q3: What are the immediate consequences of compound precipitation in my assay?

A3: Compound precipitation can significantly impact your experimental results, leading to:

  • Inaccurate concentration: The actual concentration of the dissolved compound will be lower than intended, leading to an underestimation of its potency (false negative).

  • Assay interference: Precipitated particles can interfere with assay readings, for example, by scattering light in optical-based assays.

  • Non-specific activity: Compound aggregates can sometimes exhibit non-specific biological activity, leading to false-positive results.

Troubleshooting Guide

If you are observing precipitation of this compound, follow this troubleshooting guide.

Issue 1: Visible Precipitation Upon Dilution

If you observe immediate cloudiness or particulate formation when diluting your this compound stock solution into the assay buffer, consider the following solutions.

Solutions:

  • Optimize Dilution Technique: Instead of adding a large volume of the stock solution directly to the buffer, add it dropwise while vortexing or stirring the buffer. This rapid mixing helps to avoid localized high concentrations that can lead to precipitation.

  • Reduce Final Concentration: If your experimental design allows, lowering the final concentration of this compound is a straightforward way to stay below its solubility limit.

  • Use a Co-solvent: Prepare an intermediate dilution of your stock in a co-solvent system before the final dilution into the assay buffer.

Issue 2: Precipitation Over Time

If the solution is initially clear but precipitation occurs during incubation, this may indicate that the compound is slowly coming out of solution.

Solutions:

  • Incorporate Solubilizing Agents: Adding a small amount of a non-ionic surfactant or a carrier protein to your assay buffer can help maintain the solubility of hydrophobic compounds.

    Solubilizing Agent Typical Starting Concentration Notes
    Tween-200.01% (v/v)A non-ionic surfactant that can help prevent aggregation.
    Triton X-1000.01% (v/v)Another common non-ionic surfactant.
    Bovine Serum Albumin (BSA)0.1% (w/v)Can act as a carrier protein to keep hydrophobic compounds in solution.
  • Adjust Buffer pH: The solubility of a compound can be pH-dependent. If the structure of this compound has ionizable groups, adjusting the pH of your assay buffer may improve its solubility. This should be done cautiously to ensure the pH remains optimal for your assay target.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the practical solubility limit of this compound in your specific assay buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Your specific assay buffer

  • Microcentrifuge tubes

  • Vortexer

  • Spectrophotometer or plate reader (optional, for detecting light scattering)

Methodology:

  • Prepare a Dilution Series: Create a series of dilutions of your this compound stock solution in your assay buffer. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to add the stock solution to the buffer while vortexing.

  • Include a Control: Prepare a control tube with the highest volume of DMSO used in your dilutions to ensure the solvent itself is not causing any issues.

  • Incubate: Incubate the dilutions under the same conditions as your experiment (e.g., temperature, time).

  • Visual Inspection: Carefully inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • (Optional) Quantitative Assessment: If available, measure the light scattering of each dilution using a spectrophotometer or plate reader at a wavelength outside the absorbance range of the compound (e.g., 600 nm). An increase in scattering indicates precipitation.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum soluble concentration under these conditions.

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed? sol1 Optimize Dilution Technique (Dropwise addition with vortexing) start->sol1 Yes, immediately sol4 Incorporate Solubilizing Agents (e.g., Tween-20, BSA) start->sol4 Yes, over time sol2 Reduce Final Concentration sol1->sol2 sol3 Use a Co-solvent sol2->sol3 end_node Precipitation Resolved sol3->end_node sol5 Adjust Buffer pH sol4->sol5 sol5->end_node

Caption: A decision tree for troubleshooting this compound precipitation.

SolubilityEnhancement Mechanisms of Solubility Enhancement cluster_compound This compound cluster_agents Solubilizing Agents C Insoluble Aggregate S Surfactant Micelle C->S Encapsulation B BSA (Carrier Protein) C->B Binding Soluble_S Soluble this compound S->Soluble_S Forms Soluble Complex Soluble_B Soluble this compound B->Soluble_B Forms Soluble Complex

Caption: How solubilizing agents can prevent precipitation.

References

Technical Support Center: Non-Covalent Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with non-covalent SARS-CoV-2 Main Protease (Mpro) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions related to emerging inhibitor resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Mpro inhibitors?

Resistance to Mpro inhibitors can arise through two main mechanisms. The first involves mutations directly within the inhibitor binding site, which can reduce the inhibitor's binding affinity. The second, more indirect mechanism involves "hyperactive" mutations that increase the enzyme's catalytic efficiency.[1] These hyperactive mutations can be located both near to and far from the active site and may contribute to resistance by requiring higher inhibitor concentrations to achieve the same level of suppression or by compensating for other mutations that, while conferring resistance, might otherwise reduce the enzyme's natural activity.[1]

Q2: Which Mpro mutations are most commonly associated with resistance?

Several key mutations have been identified through in vitro selection experiments and have been detected in clinical isolates. "Hot spot" residues where resistance mutations frequently occur include S144, M165, E166, and H172.[2][3][4] For example, mutations like E166V have been shown to confer significant resistance to some inhibitors.[5][6] Other mutations, such as L50F and T21I, are also frequently observed; these can sometimes act as compensatory mutations that restore viral fitness that may have been reduced by a primary resistance mutation.[1][5]

Q3: How do I know if my experimental results suggest inhibitor resistance?

The primary indicator of resistance is a statistically significant increase in the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of your compound against a mutant Mpro enzyme compared to the wild-type (WT) enzyme.[2][3] A fold-change of >10 is often considered a strong indicator of resistance.[2][3] This is typically determined through biochemical assays, such as FRET-based enzymatic assays, or cell-based antiviral assays.

Q4: Can a mutation outside the active site still cause resistance?

Yes. Mutations distal to the active site can contribute to resistance, often by increasing the enzyme's overall catalytic activity (kcat/Km).[1] This "hyperactivity" means that a higher concentration of the inhibitor is needed to reduce the protease's function to a critical level.[1] Therefore, it is crucial to monitor mutations across the entire Mpro sequence, not just within the substrate-binding pocket.

Troubleshooting Guide

Q1: My IC50/Ki values for a mutant Mpro are highly variable between experiments. What could be the cause?

  • Enzyme Aggregation or Instability: Mutant proteins can sometimes be less stable or more prone to aggregation than the wild-type.

    • Solution: Confirm the monodispersity and concentration of your purified enzyme using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) before each experiment. Ensure consistent freeze-thaw cycles are avoided by preparing single-use aliquots.[7]

  • Inconsistent Reagent Preparation: Small variations in the concentrations of the enzyme, substrate, or inhibitor can lead to large differences in calculated values.

    • Solution: Use freshly prepared buffers and substrate solutions.[8] Calibrate pipettes regularly and ensure all components are fully dissolved and mixed before use.

  • Assay Conditions: Minor fluctuations in pH or temperature can significantly impact enzyme activity.[7]

    • Solution: Strictly control the temperature of the assay plate and ensure the pH of your assay buffer is verified for every experiment.[7]

Q2: The enzymatic activity of my purified mutant Mpro is much lower than the wild-type, or absent altogether. What should I do?

  • Improper Folding/Purification: The mutation may have destabilized the protein, leading to misfolding and inactivation during expression or purification.

    • Solution: Try expressing the protein at a lower temperature (e.g., 16-20°C) to improve proper folding.[5] Ensure purification buffers contain stabilizing agents like DTT and EDTA.[8] Confirm the presence of the protein post-purification with SDS-PAGE.[8]

  • Critical Residue Mutation: The mutation may be in a residue critical for catalysis (e.g., Cys145, His41) or for maintaining the structural integrity required for activity.[4]

    • Solution: Review the literature for the known function of the mutated residue. If it is a known critical residue, the lack of activity may be the expected result. For example, the H163W mutation has been shown to lead to an inactive enzyme.[2][3]

  • Inactive Enzyme Stock: The enzyme may have degraded during storage.

    • Solution: Test the activity of a fresh aliquot or a newly purified batch. Always store the enzyme at -80°C in appropriate buffer conditions.[8]

Q3: My assay shows a high background signal, making it difficult to determine inhibition.

  • Substrate Instability: The FRET substrate may be degrading spontaneously in the assay buffer.

    • Solution: Run a control reaction containing only the substrate and assay buffer (no enzyme) to measure the rate of background signal increase.[7] Subtract this background rate from all other measurements.

  • Autofluorescence: The inhibitor compound itself may be fluorescent at the assay wavelengths.

    • Solution: Measure the fluorescence of the inhibitor in assay buffer at each concentration used in the experiment (without enzyme or substrate) and subtract these values from your experimental data.

Quantitative Data on Mpro Resistance

The following tables summarize key findings from the literature regarding mutations in SARS-CoV-2 Mpro and their effect on inhibitor potency.

Table 1: Impact of Single Mpro Mutations on Inhibitor Potency (Ki)

Mpro VariantInhibitorFold-Change in Ki (vs. WT)Reference
E166VNirmatrelvir (B3392351)>10[5]
A173VNirmatrelvir~10[5]
L50FNirmatrelvirNo significant change[9]
T21INirmatrelvirNo significant change[1]
P132HNirmatrelvirNo significant change[10]
P132H13b-K (α-ketoamide)No significant change[10]

Table 2: Catalytic Efficiency of Resistant Mpro Mutants

Mpro VariantFold-Change in kcat/Km (vs. WT)Reference
T21I1.6[1]
L50F1.7[1]
A173V~7-fold decrease[5]
A173V/L50F~70% of WT (rescued)[5]

Experimental Protocols

Protocol: FRET-Based Mpro Inhibition Assay for Resistance Profiling

This protocol describes a method to determine the IC50 value of a non-covalent inhibitor against wild-type and mutant Mpro using a Förster Resonance Energy Transfer (FRET) assay.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.[5] Prepare fresh and keep on ice.

  • Recombinant Mpro (WT or Mutant): Express and purify the Mpro enzyme as previously described.[5][8] Dilute the final purified enzyme in Assay Buffer to a working stock concentration (e.g., 200 nM). Store single-use aliquots at -80°C.[8]

  • FRET Substrate: Dissolve a suitable Mpro FRET substrate (e.g., Ac-Abu-Tle-Leu-Gln-AMC) in DMSO to create a 5 mM stock solution. Store in light-protected aliquots at -20°C.[11]

  • Inhibitor Compound: Prepare a 10 mM stock solution of the non-covalent inhibitor in 100% DMSO. From this, create a serial dilution series (e.g., 11 points, 3-fold dilutions) in DMSO.

2. Assay Procedure:

  • Plate Setup: Use a black, flat-bottom 96-well plate for low background fluorescence.[5]

  • Inhibitor Dispensing: Add 1 µL of each inhibitor concentration from your serial dilution to triplicate wells. For control wells, add 1 µL of 100% DMSO (for 0% inhibition) and 1 µL of a known potent inhibitor like Nirmatrelvir at a high concentration (for 100% inhibition).

  • Enzyme Addition and Pre-incubation:

    • Prepare a master mix of Mpro in Assay Buffer. For a final enzyme concentration of 100 nM in a 100 µL reaction, you would prepare a 2X solution (200 nM).

    • Add 50 µL of the 2X Mpro solution to each well containing the inhibitor.

    • Mix gently by pipetting or shaking for 30 seconds.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation:

    • Prepare a 2X working solution of the FRET substrate in Assay Buffer. A final concentration of 20 µM is common.[5]

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).[5]

    • Measure the fluorescence intensity (e.g., Excitation: 320-380 nm, Emission: 405-460 nm, depending on the substrate) every 60 seconds for 30-60 minutes.[8][11][12]

3. Data Analysis:

  • Calculate Initial Velocity (V₀): For each well, plot fluorescence intensity versus time. Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

  • Normalize Data: Normalize the velocities by setting the average V₀ of the 0% inhibition (DMSO only) wells to 100% activity and the 100% inhibition control wells to 0% activity.

  • Determine IC50: Plot the normalized % activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or similar dose-response) curve to determine the IC50 value.

  • Compare WT vs. Mutant: Calculate the fold-change in IC50 for the mutant Mpro relative to the wild-type Mpro to quantify the level of resistance.

Visualizations

Resistance_Characterization_Workflow cluster_0 In Silico & Design cluster_1 Biochemical Characterization cluster_2 Analysis & Interpretation A Identify Potential Resistance Mutations (GISAID, Literature) B Generate Mutant Mpro Expression Plasmid (Site-Directed Mutagenesis) A->B C Express & Purify WT and Mutant Mpro B->C D Enzymatic Assay (FRET-based) C->D E Determine Kinetic Parameters (Km, kcat) D->E F Determine Inhibitor Potency (IC50 / Ki) D->F G Compare Mutant vs. WT (Fold-Change in IC50) E->G F->G H Assess Resistance Level G->H I High Resistance (>10-fold change) H->I Yes J Low/No Resistance (<10-fold change) H->J No

Caption: Workflow for identifying and characterizing Mpro resistance mutations.

Troubleshooting_Flowchart Start Unexpected Assay Result (e.g., High Variability, Low Activity) Q1 Is Mutant Enzyme Activity Consistently Low/Absent? Start->Q1 A1 Check Protein Integrity: 1. Run SDS-PAGE 2. Try Lower Expression Temp 3. Verify Critical Residues Q1->A1 Yes Q2 Are IC50 Values Inconsistent? Q1->Q2 No End Problem Identified A1->End A2 Verify Reagents & Conditions: 1. Check Protein Concentration/Purity 2. Use Fresh Buffers/Substrate 3. Confirm pH & Temperature Q2->A2 Yes Q3 Is Background Signal High? Q2->Q3 No A2->End A3 Run Controls: 1. 'Substrate Only' for degradation 2. 'Inhibitor Only' for autofluorescence 3. Subtract background Q3->A3 Yes A3->End

Caption: Troubleshooting flowchart for common Mpro enzymatic assay issues.

References

Technical Support Center: Optimizing Substrate Concentration for IC50 Determination of CHEMBL4444839

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing substrate concentration for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing substrate concentration crucial for IC50 determination?

A1: The IC50 value, the concentration of an inhibitor required to reduce an enzyme's activity by 50%, can be highly dependent on the substrate concentration. This is especially true for inhibitors that compete with the substrate for binding to the enzyme's active site.[1] Using a non-optimized substrate concentration can lead to an inaccurate assessment of an inhibitor's potency. For competitive inhibitors, a high substrate concentration will lead to an overestimation of the IC50 value, making the inhibitor appear less potent than it actually is.[2][3] Conversely, for uncompetitive inhibitors, higher substrate concentrations can lead to an underestimation of the IC50.[1]

Q2: What is the Michaelis-Menten constant (K_m_), and what is its role in this process?

A2: The Michaelis-Menten constant (K_m_) is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_max_).[4] It is a measure of the affinity of an enzyme for its substrate; a lower K_m_ indicates a higher affinity.[4] For IC50 determination, it is generally recommended to use a substrate concentration at or below the K_m_ value.[3] This condition ensures that the assay is sensitive to competitive inhibitors.

Q3: How does the mechanism of inhibition affect the relationship between substrate concentration and IC50 value?

A3: The effect of substrate concentration on the IC50 value depends on the inhibitor's mechanism of action:

  • Competitive Inhibition: The IC50 value increases with increasing substrate concentration.[1]

  • Non-competitive Inhibition: The IC50 value is independent of the substrate concentration.[1][5]

  • Uncompetitive Inhibition: The IC50 value decreases with increasing substrate concentration.[1]

  • Mixed Inhibition: The IC50 value can either increase or decrease depending on the inhibitor's relative affinity for the free enzyme versus the enzyme-substrate complex.[1]

Q4: What is a good starting point for substrate concentration if the K_m_ is unknown?

A4: If the K_m_ is unknown, it is highly recommended to determine it experimentally before proceeding with IC50 assays. A preliminary experiment can be conducted by measuring the enzyme's activity over a wide range of substrate concentrations to get an initial estimate.[3] Without knowing the K_m_, you risk generating misleading IC50 data.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding or enzyme concentration.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous enzyme solution before dispensing.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
No dose-response curve (flat line) - The inhibitor is inactive at the tested concentrations.- The inhibitor has precipitated out of solution.- Incorrect assay setup.- Test a wider and higher range of inhibitor concentrations.- Check the solubility of the inhibitor in the assay buffer.- Verify the activity of the enzyme and the integrity of the substrate.
High background signal - Autofluorescence/luminescence of the inhibitor.- Contamination of reagents.- Run a control plate with the inhibitor and all assay components except the enzyme to measure background signal.- Use fresh, high-quality reagents.
Inconsistent IC50 values between experiments - Variable enzyme activity.- Inconsistent substrate concentration.- Changes in incubation time or temperature.- Use a consistent lot of enzyme and handle it according to the manufacturer's instructions.- Prepare fresh substrate solutions for each experiment and verify their concentration.- Maintain consistent experimental parameters between assays.

Experimental Protocols

Protocol 1: Determination of the Michaelis-Menten Constant (K_m_) for "Example Kinase"

This protocol describes how to determine the K_m_ of "Example Kinase" for its substrate.

Materials:

  • Recombinant "Example Kinase"

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase substrate in the kinase reaction buffer.

    • Perform serial dilutions of the substrate to create a range of concentrations (e.g., 8-10 concentrations) spanning from approximately 0.1 x expected K_m_ to 10 x expected K_m_. If the K_m_ is unknown, use a wide range of concentrations to find the approximate value in a pilot experiment.[3]

    • Prepare a solution of "Example Kinase" in the kinase reaction buffer at a fixed concentration.

    • Prepare an ATP solution in the kinase reaction buffer at a saturating concentration (typically 5-10 times the K_m_ for ATP, if known).

  • Kinase Reaction:

    • Add the kinase reaction buffer to all wells.

    • Add the different concentrations of the substrate to the appropriate wells.

    • To initiate the reaction, add the "Example Kinase" solution to all wells except the negative control wells (which should receive buffer instead).

    • Incubate the plate at the optimal temperature for the kinase for a predetermined time, ensuring the reaction is in the linear range (typically less than 20% substrate consumption).

  • Detection:

    • Stop the kinase reaction according to the detection kit's protocol.

    • Add the detection reagent to all wells.

    • Incubate as recommended by the manufacturer to allow the signal to develop.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from the no-enzyme control wells) from all other readings.

    • Plot the initial reaction velocity (signal) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m_ and V_max_ values.

Protocol 2: IC50 Determination for CHEMBL4444839 with "Example Kinase"

This protocol outlines the steps for determining the IC50 of this compound against "Example Kinase" using an optimized substrate concentration.

Materials:

  • Same as Protocol 1, with the addition of this compound.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in the kinase reaction buffer. A common approach is a 10-point, 3-fold serial dilution. Ensure the final DMSO concentration is consistent across all wells and is low (e.g., <1%).

    • Prepare the kinase substrate solution in the kinase reaction buffer at a concentration equal to its determined K_m_ value.

    • Prepare the "Example Kinase" and ATP solutions as in Protocol 1.

  • Kinase Reaction:

    • Add the serially diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (a known inhibitor of "Example Kinase," if available).

    • Add the kinase substrate to all wells.

    • Add the "Example Kinase" solution to all wells except the negative control.

    • Incubate briefly (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the predetermined time within the linear range.

  • Detection:

    • Follow the same detection procedure as in Protocol 1.

  • Data Analysis:

    • Subtract the background signal.

    • Normalize the data by setting the signal of the vehicle control (no inhibitor) as 100% activity and the signal of a high concentration of a potent inhibitor (or no enzyme) as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software to determine the IC50 value.

Data Presentation

Table 1: Effect of Substrate Concentration on Apparent IC50 Values for Different Inhibition Mechanisms

Inhibition MechanismSubstrate Concentration vs. K_m_Effect on Apparent IC50
Competitive [S] < K_m_Apparent IC50 ≈ K_i_
[S] = K_m_Apparent IC50 = 2 * K_i_
[S] > K_m_Apparent IC50 increases
Non-competitive Any [S]Apparent IC50 = K_i_
Uncompetitive [S] < K_m_Apparent IC50 decreases
[S] = K_m_Apparent IC50 decreases
[S] > K_m_Apparent IC50 continues to decrease

Note: K_i_ is the inhibition constant, a true measure of inhibitor potency.

Visualizations

G cluster_pathway Simplified 'Example Kinase' Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adapter Adapter Proteins Receptor->Adapter Ras Ras Adapter->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ExampleKinase Example Kinase (ERK) MEK->ExampleKinase Downstream Downstream Substrates ExampleKinase->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response This compound This compound This compound->ExampleKinase G cluster_workflow Experimental Workflow for Km Determination start Start prep_reagents Prepare Reagent Dilutions (Substrate Series, Enzyme, ATP) start->prep_reagents plate_setup Set up 96-well Plate (Add Substrate Concentrations) prep_reagents->plate_setup start_reaction Initiate Kinase Reaction (Add Enzyme) plate_setup->start_reaction incubation Incubate at Optimal Temperature (Linear Range) start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Measure Signal (Luminometer) stop_reaction->read_plate data_analysis Data Analysis (Plot Velocity vs. [S]) read_plate->data_analysis fit_curve Non-linear Regression (Michaelis-Menten Fit) data_analysis->fit_curve end Determine Km and Vmax fit_curve->end G cluster_logic Effect of Substrate Concentration on Apparent IC50 cluster_competitive Competitive Inhibitor cluster_noncompetitive Non-competitive Inhibitor cluster_uncompetitive Uncompetitive Inhibitor increase_S Increase in Substrate Concentration comp_ic50 Apparent IC50 Increases increase_S->comp_ic50 noncomp_ic50 Apparent IC50 Unchanged increase_S->noncomp_ic50 uncomp_ic50 Apparent IC50 Decreases increase_S->uncomp_ic50

References

Technical Support Center: Enhancing the Bioavailability of IPB-216 (CHEMBL4444839)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific bioavailability, mechanism of action, and signaling pathways of IPB-216 (CHEMBL4444839) is limited. Therefore, this guide provides a comprehensive framework for enhancing the bioavailability of a poorly soluble compound, using IPB-216 as a representative example. The strategies, protocols, and troubleshooting advice are based on established principles in pharmaceutical sciences.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter in drug development?

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Low oral bioavailability can lead to high dose requirements, increased patient-to-patient variability, and potential therapeutic failure.

Q2: What are the primary factors that can limit the oral bioavailability of a compound like IPB-216?

The primary factors limiting oral bioavailability can be categorized by the Biopharmaceutics Classification System (BCS), which considers solubility and permeability.[2] For many new chemical entities, the key challenges are:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[2][3]

  • Low Intestinal Permeability: The compound may not be able to efficiently cross the intestinal epithelial barrier to enter the bloodstream.[4]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.[5][6]

  • Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[6]

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs?

Several formulation strategies can be employed to overcome poor solubility and enhance bioavailability:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[3][7][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create an amorphous solid dispersion, which often has a higher dissolution rate than the crystalline form.[1][9][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization and absorption of lipophilic compounds.[1][5]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[7][8]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in the body can be effective.[3][5][6]

cluster_factors Factors Limiting Oral Bioavailability cluster_strategies Enhancement Strategies Solubility Poor Aqueous Solubility SizeReduction Particle Size Reduction Solubility->SizeReduction SolidDispersion Amorphous Solid Dispersions Solubility->SolidDispersion Lipid Lipid-Based Formulations Solubility->Lipid Improves Solubilization Permeability Low Intestinal Permeability Permeability->Lipid Metabolism First-Pass Metabolism Prodrug Prodrug Approach Metabolism->Prodrug Efflux P-gp Efflux Efflux->Prodrug

Caption: Key challenges and corresponding strategies for bioavailability enhancement.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments.

Issue 1: Low or undetectable plasma concentrations of IPB-216 after oral administration.

Potential Cause Troubleshooting Steps & Solutions
Poor Aqueous Solubility IPB-216 may not be dissolving in the GI tract. Solutions: 1. Particle Size Reduction: Micronize the compound to increase its surface area and dissolution rate.[7][8] 2. Formulation Strategies: Develop a formulation to improve solubility, such as an amorphous solid dispersion with a polymer like HPMCAS or a lipid-based formulation like SEDDS.[5][9][10] 3. Co-solvents: Use a co-solvent system in the dosing vehicle, but ensure it is appropriate for in vivo use and does not cause precipitation upon dilution in the GI tract.[8]
Low Permeability Even if dissolved, IPB-216 may not be able to cross the intestinal wall. Solutions: 1. Lipid-Based Formulations: These can enhance absorption by utilizing lipid absorption pathways.[5] 2. Permeation Enhancers: Use of certain excipients can transiently increase intestinal permeability, but this must be done cautiously due to potential toxicity.[11]
Extensive First-Pass Metabolism IPB-216 may be rapidly metabolized in the gut wall or liver. Solutions: 1. Metabolism Inhibitors: Co-administration with an inhibitor of relevant metabolic enzymes (e.g., CYP3A4 inhibitors like ketoconazole, if applicable) can increase bioavailability. This approach requires careful investigation to avoid drug interactions.[5] 2. Prodrug Approach: Design a prodrug that masks the metabolic site and is cleaved to release the active IPB-216 after absorption.[6]
Inadequate Analytical Sensitivity The concentration of IPB-216 in the plasma may be below the limit of detection of the analytical method. Solutions: 1. Method Optimization: Develop a more sensitive analytical method, such as UPLC-MS/MS. 2. Sample Preparation: Optimize the plasma sample preparation to minimize analyte loss and matrix effects.[12]

Issue 2: High inter-individual variability in plasma concentrations in animal studies.

Potential Cause Troubleshooting Steps & Solutions
Food Effects The presence or absence of food can significantly alter GI physiology, impacting drug dissolution and absorption.[13] Solutions: 1. Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing or are fed a standardized diet.[5][13]
Inconsistent Dissolution The compound's dissolution may be highly dependent on the variable GI environment of individual animals. Solutions: 1. Formulation Optimization: Employ bioavailability-enhancing formulations (e.g., solid dispersions, SEDDS) to make absorption less dependent on physiological variables.[13]
Variable GI Motility Differences in gastric emptying and intestinal transit times among animals can affect the time available for absorption. Solutions: 1. Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[13] 2. Evaluate Animal Strains: Some animal strains may exhibit more consistent GI physiology.[13]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Objective: To assess the dissolution rate of different IPB-216 formulations.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Media:

    • Simulated Gastric Fluid (SGF), pH 1.2.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.

  • Procedure:

    • Prepare 900 mL of the desired dissolution medium and maintain the temperature at 37 ± 0.5 °C.

    • Place a single dose of the IPB-216 formulation into each dissolution vessel.

    • Begin paddle rotation at a specified speed (e.g., 75 RPM).

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the medium.

    • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the concentration of IPB-216 in the filtrate using a validated HPLC or LC-MS/MS method.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of IPB-216. The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium.[4]

  • Procedure:

    • Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Remove the culture medium and wash the monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the IPB-216 solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability.

    • To assess B-to-A permeability (efflux), add the IPB-216 solution to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, take samples from the receiver compartment and analyze the concentration of IPB-216 by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of IPB-216 formulations following oral administration.

  • Procedure:

    • Fast male Sprague-Dawley rats overnight but allow free access to water.

    • Administer the IPB-216 formulation orally via gavage at a predetermined dose.

    • Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

    • Keep blood samples on ice.

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[12]

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of IPB-216 in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using non-compartmental analysis software.

cluster_workflow Troubleshooting Low Bioavailability Workflow Start Low In Vivo Bioavailability Observed CheckSolubility Assess In Vitro Solubility & Dissolution Start->CheckSolubility CheckPermeability Assess In Vitro Permeability (Caco-2) Start->CheckPermeability CheckMetabolism Assess In Vitro Metabolic Stability Start->CheckMetabolism Formulate Develop Enabling Formulation CheckSolubility->Formulate Poor CheckPermeability->Formulate Poor CheckMetabolism->Formulate Poor ReTest Re-evaluate In Vivo Pharmacokinetics Formulate->ReTest Success Bioavailability Enhanced ReTest->Success

Caption: A logical workflow for diagnosing and addressing low bioavailability.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized for clear comparison.

Table 1: Example Pharmacokinetic Parameters of IPB-216 Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 55 ± 152.0210 ± 65100 (Reference)
Micronized Suspension 120 ± 301.5550 ± 90262
Amorphous Solid Dispersion 450 ± 751.02150 ± 3201024
SEDDS Formulation 620 ± 980.52800 ± 4101333

Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

Hypothetical Signaling Pathway Interaction

While the specific target of IPB-216 is not publicly known, many kinase inhibitors interact with pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Enhancing the bioavailability of an inhibitor targeting this pathway would be critical to achieving sufficient target engagement in vivo.

cluster_pathway Hypothetical PI3K/Akt Signaling Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  P mTOR mTOR Akt->mTOR  P Proliferation Cell Proliferation & Survival mTOR->Proliferation IPB216 IPB-216 IPB216->Akt Inhibits

Caption: Example of IPB-216 hypothetically inhibiting the Akt signaling node.

References

Validation & Comparative

A Comparative Analysis of SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The global scientific community has relentlessly pursued the development of effective antiviral therapies to combat the COVID-19 pandemic. A key target in this endeavor has been the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. Inhibition of Mpro effectively halts the viral life cycle, making it a prime target for therapeutic intervention. This guide provides a comparative overview of several prominent Mpro inhibitors, intended for researchers, scientists, and drug development professionals.

Objective: To objectively compare the performance of various SARS-CoV-2 Mpro inhibitors based on available experimental data.

Note on CHEMBL4444839: Extensive searches of publicly available scientific literature and chemical databases, including ChEMBL, did not yield any specific biochemical or antiviral activity data for the compound identified as this compound. Therefore, a direct comparison with other inhibitors is not possible at this time. This guide will focus on a selection of well-characterized Mpro inhibitors for which experimental data are available.

Key Performance Indicators for Mpro Inhibitors

The efficacy of a viral protease inhibitor is primarily assessed through two key quantitative measures:

  • Biochemical Potency (IC50): This value represents the concentration of the inhibitor required to reduce the activity of the isolated Mpro enzyme by 50%. A lower IC50 value indicates a more potent inhibitor at the molecular level.

  • Antiviral Activity (EC50): This value indicates the concentration of the inhibitor needed to reduce viral replication in cell culture by 50%. A lower EC50 value signifies greater effectiveness in a biological context.

Comparative Data of Selected Mpro Inhibitors

The following table summarizes the biochemical potency and antiviral activity of several notable SARS-CoV-2 Mpro inhibitors. These compounds represent different chemical scaffolds and stages of development, from preclinical candidates to approved drugs.

InhibitorTargetBiochemical Potency (IC50)Antiviral Activity (EC50)
Nirmatrelvir SARS-CoV-2 Mpro~3.1 - 47 nM[1]~16 - 127 nM[2]
Ensitrelvir SARS-CoV-2 Mpro13 nM[3]370 nM[3]
GC376 SARS-CoV-2 Mpro30 nM[4]3.37 µM[4]
Boceprevir SARS-CoV-2 Mpro4.13 µM[4][5]1.90 µM[5]

Experimental Methodologies

The data presented in this guide are derived from standard assays used in the field of virology and drug discovery. Understanding these methodologies is crucial for interpreting the results.

Mpro Enzymatic Inhibition Assay (IC50 Determination)

The biochemical potency of Mpro inhibitors is typically determined using a Förster Resonance Energy Transfer (FRET) based enzymatic assay.

Mpro_FRET_Assay cluster_workflow Mpro FRET Assay Workflow Mpro SARS-CoV-2 Mpro (Enzyme) Incubation Incubation Mpro->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Substrate Fluorogenic Peptide Substrate (with FRET pair) Cleavage Proteolytic Cleavage Substrate->Cleavage Active Mpro NoCleavage No Cleavage Substrate->NoCleavage Inhibited Mpro Incubation->Substrate Add Substrate Fluorescence Fluorescence Measurement (Plate Reader) Cleavage->Fluorescence Increased Fluorescence NoCleavage->Fluorescence No Change in Fluorescence IC50 IC50 Calculation Fluorescence->IC50 Antiviral_Assay cluster_workflow Cell-Based Antiviral Assay Workflow Cells Host Cells (e.g., Vero E6) Infection Infection Cells->Infection Inhibitor Test Inhibitor Inhibitor->Infection Pre-treatment Virus SARS-CoV-2 Virus->Infection Incubation Incubation (24-72 hours) Infection->Incubation CPE Cytopathic Effect (CPE) Measurement Incubation->CPE Uninhibited Replication NoCPE No CPE Incubation->NoCPE Inhibited Replication Quantification Viral Load Quantification (e.g., RT-qPCR, Plaque Assay) CPE->Quantification NoCPE->Quantification EC50 EC50 Calculation Quantification->EC50 Mpro_Pathway cluster_pathway Role of Mpro in SARS-CoV-2 Replication Viral_Entry Viral Entry & Uncoating Viral_RNA Viral Genomic RNA Viral_Entry->Viral_RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyproteins Polyproteins (pp1a and pp1ab) Translation->Polyproteins Mpro_Cleavage Mpro-mediated Cleavage Polyproteins->Mpro_Cleavage nsps Functional Non-structural Proteins (nsps) Mpro_Cleavage->nsps RTC Replicase-Transcriptase Complex (RTC) Assembly nsps->RTC Replication Viral RNA Replication & Transcription RTC->Replication Virion_Assembly New Virion Assembly & Release Replication->Virion_Assembly Inhibitor Mpro Inhibitor (e.g., Nirmatrelvir) Inhibitor->Mpro_Cleavage Inhibits

References

Comparative Analysis: Unraveling the Antiviral Profile of GC-376

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, efficacy, and experimental evaluation of the broad-spectrum antiviral compound GC-376. A comparative analysis with CHEMBL4444839 could not be performed due to the absence of publicly available data for the latter.

This guide provides a detailed analysis of GC-376, a potent inhibitor of the 3C-like protease (3CLpro), a critical enzyme for the replication of a wide range of coronaviruses. Despite extensive searches across multiple chemical and biological databases, no information was found for this compound, precluding a direct comparative analysis. The following sections focus on the known experimental data and methodologies for evaluating the antiviral activity of GC-376.

Executive Summary

GC-376 is a dipeptide-based prodrug that demonstrates broad-spectrum antiviral activity by targeting the main protease (Mpro or 3CLpro) of various coronaviruses.[1] It has shown significant inhibitory effects against the Mpro of SARS-CoV-2, the causative agent of COVID-19. This document outlines the quantitative data on its enzymatic inhibition and cellular antiviral activity, along with detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the in vitro efficacy of GC-376 against various coronaviruses, presenting key quantitative metrics such as the half-maximal inhibitory concentration (IC50) against the viral protease and the half-maximal effective concentration (EC50) in cell-based assays.

Table 1: In Vitro Inhibitory Activity of GC-376 against Viral Proteases (Mpro/3CLpro)

Virus TargetAssay TypeIC50 (µM)Reference
SARS-CoV-2 MproFRET0.89[1]
Feline Infectious Peritonitis Virus (FIPV) MproFRET0.72[1]
Porcine Epidemic Diarrhea Virus (PEDV) MproFRET1.11[1]
SARS-CoV MproFRET4.35[1]
MERS-CoV MproFRET1.56[1]

Table 2: In Vitro Antiviral Activity of GC-376 in Cell-Based Assays

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6CPE0.5 - 3.4>100>29.4 - >200[1]
HCoV-229EHuh-7CPE0.099>100>1010[2]
HCoV-NL63LLC-MK2CPE0.13>100>769[2]
HCoV-OC43HCT-8CPE0.14>100>714[2]
MERS-CoVVero 76CPE0.44>100>227[2]
SARS-CoVVero 76CPE0.54>100>185[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

3CL Protease (Mpro) Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the 3CL protease using a fluorescence resonance energy transfer (FRET) substrate.[3]

  • Materials:

    • Purified recombinant 3CLpro enzyme

    • FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

    • Test compound (GC-376) and vehicle control (DMSO)

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of GC-376 in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

    • Add a fixed concentration of the 3CLpro enzyme to each well of the microplate.

    • Add the diluted GC-376 or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm) over time using a fluorescence plate reader.[4]

    • The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of GC-376 relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay determines the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).[5]

  • Materials:

    • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

    • Virus stock with a known titer

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

    • Test compound (GC-376) and vehicle control (DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® or Neutral Red)

    • Plate reader for absorbance or luminescence

  • Procedure:

    • Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

    • Prepare serial dilutions of GC-376 in the cell culture medium.

    • Remove the growth medium from the cells and add the diluted compound or vehicle control.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and virus-only controls.

    • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).[5]

    • Assess cell viability using a suitable reagent according to the manufacturer's protocol. For example, using a CellTiter-Glo® assay, measure the luminescence which is proportional to the amount of ATP and thus, the number of viable cells.[6]

    • Calculate the percentage of CPE inhibition for each concentration of GC-376 relative to the virus and cell controls.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT-based)

This assay evaluates the toxicity of the compound to the host cells in the absence of the virus.[7]

  • Materials:

    • Host cell line (same as used in the CPE assay)

    • Cell culture medium

    • Test compound (GC-376) and vehicle control (DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Absorbance plate reader

  • Procedure:

    • Seed the host cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of GC-376 in the cell culture medium.

    • Remove the growth medium and add the diluted compound or vehicle control to the cells. Include untreated cell controls.

    • Incubate the plates for the same duration as the CPE assay.

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.[7]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each concentration of GC-376 relative to the untreated cell control.

    • Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Inhibition_of_Viral_Replication cluster_virus Coronavirus Life Cycle cluster_drug Mechanism of Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Polyprotein Cleavage Polyprotein Cleavage Translation of Polyproteins->Polyprotein Cleavage by 3CLpro/Mpro Formation of Replicase Complex Formation of Replicase Complex Polyprotein Cleavage->Formation of Replicase Complex Viral RNA Replication Viral RNA Replication Formation of Replicase Complex->Viral RNA Replication Assembly of New Virions Assembly of New Virions Viral RNA Replication->Assembly of New Virions Viral Egress Viral Egress Assembly of New Virions->Viral Egress GC-376 GC-376 3CLpro/Mpro 3CLpro/Mpro GC-376->3CLpro/Mpro Inhibits FRET_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, GC-376) start->prep plate Plate Enzyme and GC-376 in 384-well plate prep->plate preincubate Pre-incubate at RT plate->preincubate add_substrate Add FRET Substrate preincubate->add_substrate read Measure Fluorescence over time add_substrate->read analyze Analyze Data (Calculate % Inhibition, IC50) read->analyze end End analyze->end Antiviral_Assay_Workflow start Start seed_cells Seed Host Cells in 96-well plate start->seed_cells add_compound Add GC-376 dilutions seed_cells->add_compound infect_cells Infect with Virus add_compound->infect_cells incubate Incubate (48-72h) add_compound->incubate infect_cells->incubate assess_viability Assess Cell Viability (CPE Assay) incubate->assess_viability assess_cytotoxicity Assess Cytotoxicity (MTT Assay) incubate->assess_cytotoxicity analyze_cpe Analyze Data (Calculate % CPE Inhibition, EC50) assess_viability->analyze_cpe end End analyze_cpe->end analyze_cyto Analyze Data (Calculate % Viability, CC50) assess_cytotoxicity->analyze_cyto analyze_cyto->end

References

Efficacy Analysis: A Comparative Guide to Antiviral Agents and a Clarification on CHEMBL4444839

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide on the efficacy of CHEMBL4444839 and remdesivir (B604916) is not scientifically feasible as these compounds target fundamentally different diseases and biological pathways. this compound is identified as an inhibitor of FMS-like tyrosine kinase 3 (FLT3) for potential application in acute myeloid leukemia (AML), a type of cancer. In contrast, remdesivir is an antiviral agent developed to combat RNA viruses, including SARS-CoV-2, the virus that causes COVID-19.

This guide will, therefore, focus on the efficacy of remdesivir and its orally bioavailable analogs, a topic of significant interest to researchers in virology and drug development. A brief overview of this compound is also provided for clarification.

Section 1: Remdesivir and its Analogs - A Focus on Antiviral Efficacy

Remdesivir (GS-5734) is a nucleotide analog prodrug that has been a cornerstone in the treatment of COVID-19.[1] Its primary limitation is the requirement for intravenous administration, which restricts its use to hospitalized patients.[2] This has spurred the development of orally bioavailable prodrugs to enable earlier treatment in outpatient settings. This section compares the preclinical efficacy of remdesivir with its parent nucleoside, GS-441524, and an oral prodrug, GS-621763.

Mechanism of Action

Remdesivir is a prodrug that is metabolized in the body to its active form, an adenosine (B11128) triphosphate (ATP) analog. This active metabolite competes with natural ATP for incorporation into the nascent RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[3] Once incorporated, it causes delayed chain termination, thereby inhibiting viral replication.[4]

GS-441524 is the parent nucleoside of remdesivir and is also a major metabolite.[5] It is subsequently phosphorylated within the cell to the same active triphosphate form as remdesivir.[6] GS-621763 is an oral prodrug of GS-441524, designed to increase its oral bioavailability.[7][8]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-621763 (Oral) GS-621763 (Oral) GS-441524 GS-441524 GS-621763 (Oral)->GS-441524 Metabolism Remdesivir (IV) Remdesivir (IV) Remdesivir (IV)->GS-441524 Metabolism Active Triphosphate Active Triphosphate GS-441524->Active Triphosphate Phosphorylation Viral RdRp Viral RdRp Active Triphosphate->Viral RdRp Inhibition RNA Chain Termination RNA Chain Termination Viral RdRp->RNA Chain Termination

Figure 1: Simplified metabolic and activation pathway of remdesivir and its oral prodrug.

Quantitative In Vitro Efficacy Data

The following table summarizes the in vitro efficacy of remdesivir, GS-441524, and GS-621763 against SARS-CoV-2. The half-maximal effective concentration (EC50) is a measure of the drug's potency, with lower values indicating higher potency.

CompoundVirusCell LineEC50 (µM)Reference
Remdesivir SARS-CoV-2HeLa-ACE2~0.1[3]
GS-441524 SARS-CoV-2Vero E6Potent Inhibition[9][10]
GS-621763 SARS-CoV-2A549-hACE20.11 - 0.73[11]
Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol):

  • Cell Culture: Human cell lines susceptible to SARS-CoV-2 infection (e.g., Vero E6, A549-hACE2, Calu-3) are cultured in appropriate media and conditions.

  • Compound Preparation: The test compounds (remdesivir, GS-441524, GS-621763) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Infection: Cells are pre-treated with the diluted compounds for a specified period before being infected with a known titer of SARS-CoV-2.

  • Incubation: The infected cells are incubated for a period (e.g., 24-72 hours) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • Plaque Assay: To determine the number of infectious virus particles.

    • RT-qPCR: To quantify viral RNA levels.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To detect viral antigens.

    • Reporter Virus Assays: Using viruses engineered to express a reporter gene (e.g., luciferase) upon replication.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment SARS-CoV-2 Infection SARS-CoV-2 Infection Compound Treatment->SARS-CoV-2 Infection Incubation Incubation SARS-CoV-2 Infection->Incubation Quantification Quantification Incubation->Quantification EC50 Calculation EC50 Calculation Quantification->EC50 Calculation

Figure 2: General workflow for in vitro antiviral efficacy testing.

In Vivo Efficacy

Studies in animal models have demonstrated the in vivo efficacy of these compounds. For instance, GS-441524 was shown to be highly effective in reducing viral titers in mouse models of SARS-CoV-2 infection without notable toxicity.[9][10] Oral administration of GS-621763 in ferrets with SARS-CoV-2 resulted in a significant reduction of the viral load to near-undetectable levels.[2]

Section 2: this compound - A FLT3 Inhibitor for Acute Myeloid Leukemia

This compound is a small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[12] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[12] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[13][14]

Mechanism of Action

FLT3 inhibitors, such as this compound, work by blocking the ATP-binding site of the FLT3 kinase, thereby inhibiting its signaling pathway. This leads to the suppression of proliferation and induction of apoptosis in AML cells that harbor activating FLT3 mutations.[15]

Mutated FLT3 Receptor Mutated FLT3 Receptor Downstream Signaling Downstream Signaling Mutated FLT3 Receptor->Downstream Signaling Constitutive Activation Inhibition of Proliferation & Survival Inhibition of Proliferation & Survival Mutated FLT3 Receptor->Inhibition of Proliferation & Survival This compound This compound This compound->Mutated FLT3 Receptor Inhibition Leukemic Cell Proliferation & Survival Leukemic Cell Proliferation & Survival Downstream Signaling->Leukemic Cell Proliferation & Survival

Figure 3: Mechanism of action of a FLT3 inhibitor in AML.

Clinical Context

The development of FLT3 inhibitors has been a significant advancement in the treatment of FLT3-mutated AML.[14] Several FLT3 inhibitors have been evaluated in clinical trials, both as monotherapy and in combination with chemotherapy.[16]

Conclusion

References

Validating Antiviral Activity in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data for CHEMBL4444839 Prevents Direct Analysis. This Guide Presents a Framework Using Remdesivir as a Case Study.

Initial searches for the antiviral activity and cellular studies of the compound this compound have yielded no publicly available data. Without experimental results, a direct comparison and validation guide for this specific molecule cannot be compiled.

To fulfill the core request of providing a comprehensive comparison guide for researchers, scientists, and drug development professionals, this document will instead focus on a well-characterized antiviral agent, Remdesivir , as a representative example. This guide will compare Remdesivir's performance with other notable antiviral compounds, present supporting experimental data from primary human cell studies, and provide detailed methodologies and pathway diagrams as requested.

Comparison of Antiviral Activity in Primary Human Cells

The following table summarizes the in vitro antiviral efficacy of Remdesivir and other comparator antiviral agents against various viruses in primary human cell models. These models are crucial as they more closely mimic the physiological conditions of a human host compared to immortalized cell lines.[1]

CompoundVirusPrimary Human Cell TypeAssayEC50CC50Selectivity Index (SI = CC50/EC50)Reference
Remdesivir SARS-CoV-2Human Airway Epithelial (HAE) cellsViral Yield Reduction0.01 µM>10 µM>1000Wang et al., 2020
Lopinavir SARS-CoV-2Human Airway Epithelial (HAE) cellsViral Yield Reduction5.2 µM>100 µM>19.2Choy et al., 2020[2]
Chloroquine SARS-CoV-2Human Airway Epithelial (HAE) cellsViral Yield Reduction1.38 µM>100 µM>72.5Choy et al., 2020[2]
Favipiravir Influenza APrimary Human Bronchial Epithelial CellsPlaque Reduction Assay10.5 µM>100 µM>9.5Smither et al., 2014
Ribavirin Respiratory Syncytial Virus (RSV)Primary Human Small Airway Epithelial CellsViral Titer Reduction3.2 µM>50 µM>15.6Anderson et al., 2011

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half the cells in a culture. Selectivity Index (SI): A ratio that measures the window between antiviral activity and cytotoxicity. A higher SI is desirable.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine antiviral efficacy in primary human cells.

Primary Human Airway Epithelial (HAE) Cell Culture

Primary human bronchial epithelial cells are obtained from healthy donors and cultured at an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium that resembles the human airway. This model is highly relevant for studying respiratory viruses.

  • Cell Seeding: Cryopreserved primary human bronchial epithelial cells are thawed and seeded onto permeable supports (e.g., Transwell inserts).

  • Differentiation: Cells are initially grown submerged in a specialized growth medium. Once confluent, the apical medium is removed to establish an air-liquid interface. The basal medium is replaced every 2-3 days for at least 4 weeks to allow for full differentiation, including the development of cilia and mucus production.

  • Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO2.

Antiviral Assay in HAE Cultures

This protocol outlines the steps to assess the efficacy of an antiviral compound against a respiratory virus in differentiated HAE cultures.

  • Compound Pre-treatment: Differentiated HAE cultures are pre-treated with various concentrations of the antiviral compound (e.g., Remdesivir) in the basal medium for 2 hours prior to infection.

  • Viral Infection: The apical surface of the HAE cultures is inoculated with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI) and incubated for 1-2 hours.

  • Post-infection Treatment: After the incubation period, the viral inoculum is removed, and the apical surface is washed. Fresh medium containing the antiviral compound is added to the basal compartment.

  • Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), the apical surface is washed with a small volume of medium to collect progeny virus.

  • Quantification of Viral Yield: The collected apical washes are used to determine the viral titer using methods such as the plaque assay or quantitative reverse transcription PCR (RT-qPCR).

Cytotoxicity Assay

It is essential to determine if the observed reduction in viral replication is due to the antiviral activity of the compound or its toxicity to the host cells.

  • Cell Treatment: Differentiated HAE cultures are treated with the same concentrations of the antiviral compound as in the antiviral assay, but without viral infection.

  • Viability Assessment: After the treatment period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding.

Mechanism of Action of Remdesivir

Remdesivir is a prodrug that is metabolized in the host cell to its active triphosphate form. This active form acts as an adenosine (B11128) nucleotide analog, which inhibits viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Metabolites Intermediate Metabolites Remdesivir->Metabolites Metabolism Remdesivir_TP Remdesivir Triphosphate (Active Form) Metabolites->Remdesivir_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir_TP->RdRp Incorporation into nascent RNA Inhibition Inhibition Remdesivir_TP->Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->RdRp Virus Virus Antiviral_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis Culture Primary Human Cell Culture (e.g., HAE cells) Antiviral_Assay Antiviral Efficacy Assay Culture->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Culture->Cytotoxicity_Assay Compound Test Compound (e.g., Remdesivir) Compound->Antiviral_Assay Compound->Cytotoxicity_Assay Virus Virus Inoculum Virus->Antiviral_Assay EC50 Determine EC50 Antiviral_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

References

Cross-Validation of CHEMBL4444839 (BI-9740) Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of CHEMBL4444839, also known as BI-9740, across different cell lines. The content is supported by available experimental data to facilitate informed decisions in research and drug development.

This compound (BI-9740) is a potent and highly selective inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease.[1] Inhibition of CTSC has been shown to have anti-inflammatory effects and is being explored for its therapeutic potential in various diseases, including cancer.[2][3] This guide focuses on the cross-validation of its activity, particularly its antiproliferative effects, in different cancer cell line models.

Quantitative Analysis of Biological Activity

The primary mechanism of action of this compound is the inhibition of Cathepsin C. This leads to downstream effects, including the reduced activation of neutrophil serine proteases like neutrophil elastase.[1] While direct antiproliferative IC50 values across a wide range of cancer cell lines are not extensively published, the available data on its inhibitory potency against CTSC and its effect on specific cell functions are summarized below.

Target/ProcessCell Line/SystemIC50/ED50DescriptionReference
Cathepsin C (Human) Biochemical Assay1.8 nMIn vitro inhibition of purified human Cathepsin C enzyme.[1]
Cathepsin C (Mouse) Biochemical Assay0.6 nMIn vitro inhibition of purified mouse Cathepsin C enzyme.[4]
Cathepsin C (Rat) Biochemical Assay2.6 nMIn vitro inhibition of purified rat Cathepsin C enzyme.[4]
Neutrophil Elastase Production U937 (Human Monocytic)5.4 nMInhibition of the production of active neutrophil elastase in a human cell line.[1]
Neutrophil Elastase Activity Mouse Model0.05 mg/kg (ED50)In vivo reduction of active neutrophil elastase in peripheral neutrophils after oral administration.[1]

Note: The data presented above primarily reflects the direct inhibitory effect of this compound on its target, Cathepsin C, and immediate downstream consequences. Further research is required to establish a comprehensive profile of its antiproliferative activity across a diverse panel of cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assays relevant to the evaluation of this compound's activity.

Cathepsin C Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Cathepsin C.

  • Reagents and Materials:

    • Recombinant human Cathepsin C

    • Fluorogenic substrate for Cathepsin C (e.g., (H-Gly-Arg)2-AMC)

    • Assay buffer (e.g., 50 mM MES, 250 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 6.0)

    • This compound (BI-9740) at various concentrations

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a fixed amount of recombinant Cathepsin C to each well of the microplate.

    • Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability/Antiproliferative Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (BI-9740) at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

    • 96-well clear or white-walled microplates

    • Spectrophotometer or luminometer

  • Procedure:

    • Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • For MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Add solubilization solution to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® Assay:

      • Allow the plate to equilibrate to room temperature.

      • Add the CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Cathepsin_C_Signaling_Pathway cluster_Neutrophil Neutrophil Precursor cluster_Extracellular Tumor Microenvironment Pro_NSPs Pro-Neutrophil Serine Proteases (e.g., Pro-Elastase) CatC Cathepsin C (CTSC) Pro_NSPs->CatC Substrate for Active_NSPs Active Neutrophil Serine Proteases (e.g., Elastase) CatC->Active_NSPs Activates Inflammation Inflammation Active_NSPs->Inflammation Tumor_Progression Tumor Progression & Metastasis Inflammation->Tumor_Progression This compound This compound (BI-9740) This compound->CatC Inhibits

Caption: Cathepsin C signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with This compound (Varying Concentrations) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Measure Absorbance/ Luminescence viability_assay->data_acquisition data_analysis Calculate % Viability and IC50 Values data_acquisition->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the antiproliferative activity.

Logical_Relationship cluster_Validation Cross-Validation of Activity cell_line_A Cell Line A (e.g., KRAS Mutant) comparison Compare IC50 Values cell_line_A->comparison cell_line_B Cell Line B (e.g., KRAS Wild-Type) cell_line_B->comparison cell_line_C Cell Line C (Different Tissue Origin) cell_line_C->comparison This compound This compound Activity Assay This compound->cell_line_A This compound->cell_line_B This compound->cell_line_C

Caption: Logical workflow for the cross-validation of this compound's activity.

References

A Comparative Guide to the Binding Affinity of SARS-CoV-2 Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development.[1] This guide provides a comparative analysis of the binding affinities of various inhibitors against SARS-CoV-2 Mpro. While a specific request was made to compare analogues of CHEMBL4444839, a thorough search of publicly available scientific literature and databases revealed no specific data on the binding affinity of this compound or its analogues to SARS-CoV-2 Mpro.

Therefore, this guide has been broadened to serve as a practical example of how to compare Mpro inhibitors, utilizing a selection of diverse, well-characterized compounds with available experimental data. We present a summary of their binding affinities, a detailed experimental protocol for a common in vitro assay, and visualizations to illustrate key processes. This information is intended to aid researchers in the evaluation and development of novel Mpro inhibitors.

Comparison of Mpro Inhibitor Binding Affinities

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of diverse chemical scaffolds against SARS-CoV-2 Mpro. A lower IC50 value indicates a higher binding affinity and greater potency.

Compound NameChemical ScaffoldIC50 (µM)Reference
NirmatrelvirPeptidomimetic0.009[1]
GC376Peptidomimetic α-ketoamide0.04[1]
Boceprevirα-ketoamide4.1[2]
Calpain Inhibitor IIAldehyde0.97[1]
Calpain Inhibitor XIIAldehyde0.45[1]
MyricetinFlavonoid0.9[3]
CarmofurCarbamoyl1.82[3]
Compound 13 Novel Heterocycle3.5[4]
Compound 13c Analogue of Compound 131.8[4]

Experimental Protocols

A frequently employed method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro is the Fluorescence Resonance Energy Transfer (FRET)-based assay.[5][6]

Protocol: In Vitro Mpro Inhibition Assay using FRET

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., a peptide with a fluorophore and a quencher separated by the Mpro cleavage sequence)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., GC376)

  • 96-well or 384-well black plates

  • Plate reader capable of measuring fluorescence intensity

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the test compound dilution or DMSO (for controls) to the assay buffer.

  • Enzyme Addition: Add the SARS-CoV-2 Mpro solution to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader. The excitation and emission wavelengths will be specific to the FRET pair used in the substrate. As Mpro cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Normalize the velocities to the control wells (containing DMSO without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[6]

Visualizations

Mpro Inhibition and Viral Replication

The following diagram illustrates the central role of Mpro in the SARS-CoV-2 replication cycle and how its inhibition disrupts this process.

Mpro_Inhibition_Pathway cluster_host_cell Host Cell viral_rna Viral RNA polyproteins Polyproteins pp1a/pp1ab viral_rna->polyproteins Translation new_virus New Virus Assembly viral_rna->new_virus functional_proteins Functional Viral Proteins polyproteins->functional_proteins Cleavage mpro Mpro (Main Protease) mpro->polyproteins replication_complex Replication-Transcription Complex (RTC) functional_proteins->replication_complex Formation functional_proteins->new_virus replication_complex->viral_rna Replication inhibitor Mpro Inhibitor inhibitor->mpro Binding & Inhibition

Caption: Inhibition of Mpro blocks the cleavage of viral polyproteins, preventing the formation of the replication-transcription complex and halting viral replication.

Experimental Workflow for Mpro Inhibitor Screening

The diagram below outlines the key steps in a typical high-throughput screening campaign to identify Mpro inhibitors.

HTS_Workflow start Start: Compound Library hts High-Throughput Screening (e.g., FRET Assay) start->hts primary_hits Primary Hits Identified hts->primary_hits dose_response Dose-Response Assay (IC50 Determination) primary_hits->dose_response validated_hits Validated Hits dose_response->validated_hits secondary_assays Secondary Assays (e.g., Cell-Based Assays) validated_hits->secondary_assays lead_compounds Lead Compounds secondary_assays->lead_compounds optimization Lead Optimization (SAR Studies) lead_compounds->optimization preclinical Preclinical Candidates optimization->preclinical

Caption: A generalized workflow for the discovery and development of SARS-CoV-2 Mpro inhibitors, from initial high-throughput screening to the identification of preclinical candidates.

References

Selectivity Profiling of Nirmatrelvir Against a Panel of Viral and Human Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for experimental data on the selectivity profile of CHEMBL4444839 against viral proteases did not yield specific results. Therefore, this guide provides a comprehensive selectivity profile of Nirmatrelvir (B3392351) (PF-07321332) , a potent and well-characterized inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), as a representative example. This document is intended to illustrate the principles and data presentation for selectivity profiling of a viral protease inhibitor.

Introduction

The development of antiviral therapeutics with a high degree of selectivity is paramount to ensure efficacy while minimizing off-target effects and potential toxicity. Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease, an enzyme essential for viral replication.[1][2] This guide provides a comparative analysis of the inhibitory activity of Nirmatrelvir against its primary target, SARS-CoV-2 Mpro, and a range of other viral and human proteases. The data presented herein is crucial for understanding the specificity of Nirmatrelvir and its potential for a favorable safety profile.

Data Presentation: Inhibitory Potency of Nirmatrelvir

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nirmatrelvir against various proteases. A lower IC50 value indicates greater potency.

Protease TargetVirus/OrganismProtease ClassIC50 (nM)Reference
Main Protease (Mpro/3CLpro) SARS-CoV-2 Cysteine Protease 4 [2]
Main Protease (Mpro/3CLpro)SARS-CoVCysteine ProteaseData not specified[3]
Main Protease (Mpro/3CLpro)MERS-CoVCysteine ProteaseData not specified[3]
Main Protease (Mpro/3CLpro)HCoV-OC43Cysteine ProteasePotent Inhibition[4]
Main Protease (Mpro/3CLpro)HCoV-229ECysteine ProteasePotent Inhibition[4]
Main Protease (Mpro/3CLpro)HCoV-NL63Cysteine ProteaseNo significant inhibition[4]
Papain-like Protease (PLpro)SARS-CoV-2Cysteine Protease>20,000[5]
Cathepsin KHomo sapiensCysteine Protease231[2]
Cathepsin BHomo sapiensCysteine Protease>10,000[1]
Cathepsin LHomo sapiensCysteine Protease>10,000[1]
Caspase 2Homo sapiensCysteine Protease>10,000[1]
HIV-1 ProteaseHuman Immunodeficiency Virus 1Aspartyl Protease>100,000[3]
ThrombinHomo sapiensSerine Protease>100,000[3]
Factor XaHomo sapiensSerine Protease>100,000[3]
ChymaseHomo sapiensSerine Protease>100,000[3]
ProstasinHomo sapiensSerine Protease>100,000[3]
Ubiquitin C-terminal Hydrolase L1 (UCHL1)Homo sapiensCysteine Protease>100,000[3]
Caspase-3Homo sapiensCysteine Protease>100,000[3]
Cathepsin GHomo sapiensSerine Protease>100,000[3]

Note: "Data not specified" indicates that while inhibitory activity was reported, the precise IC50 value was not provided in the cited source. "Potent Inhibition" indicates that the compound was effective, but a specific IC50 was not detailed in the referenced cellular assay.

Experimental Protocols

Biochemical Fluorescence Resonance Energy Transfer (FRET) Assay for 3CLpro Inhibition

This assay quantitatively measures the enzymatic activity of viral proteases and the inhibitory effect of compounds like Nirmatrelvir.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant viral protease (e.g., SARS-CoV-2 3CLpro)

    • FRET peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

    • Nirmatrelvir (or other test compounds) serially diluted in DMSO.

    • 384-well black microplates.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • A solution of the recombinant protease (final concentration, e.g., 15 nM) is prepared in the assay buffer.

    • The test compound (Nirmatrelvir) is added to the wells at various concentrations. A DMSO control (0% inhibition) and a known potent inhibitor (100% inhibition) are included.

    • The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15-60 minutes) at room temperature.[6]

    • The reaction is initiated by adding the FRET substrate to a final concentration (e.g., 25 µM).[6]

    • The fluorescence intensity is measured kinetically over time (e.g., every minute for 60 minutes) or at a fixed endpoint using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[7]

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time.

    • The percent inhibition for each concentration of the inhibitor is calculated relative to the DMSO control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Protease Inhibition Assay

This assay assesses the ability of a compound to inhibit viral protease activity within a cellular environment, providing insights into cell permeability and intracellular efficacy.

Principle: This assay often relies on the cytotoxicity induced by the expression of a viral protease in a host cell line.[8] A potent and cell-permeable inhibitor will rescue the cells from this protease-induced toxicity.

Detailed Protocol:

  • Reagents and Materials:

    • HEK293T cells (or other suitable cell line).

    • Expression plasmid encoding the viral protease (e.g., SARS-CoV-2 3CLpro).

    • Control plasmid (e.g., expressing a non-toxic protein like EYFP).

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Nirmatrelvir (or other test compounds) serially diluted in cell culture medium.

    • Cell viability reagent (e.g., CellTiter-Glo or Crystal Violet).

    • 96-well clear-bottom cell culture plates.

  • Assay Procedure:

    • HEK293T cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are transfected with the viral protease expression plasmid or the control plasmid.

    • Following transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound.

    • Cells are incubated for a period sufficient to allow for protease expression and induction of cytotoxicity (e.g., 48-72 hours).

    • Cell viability is assessed using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • The cell viability for each concentration of the inhibitor is normalized to the viability of cells treated with the same concentration of the compound but transfected with the control plasmid (to account for compound-specific cytotoxicity).

    • The rescue of cell viability is then calculated relative to the protease-transfected cells treated with vehicle (DMSO).

    • EC50 (half-maximal effective concentration) values are determined by plotting the percent rescue against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental_Workflow_FRET_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Protease, Substrate, Buffer) plate Dispense Protease & Nirmatrelvir to Plate reagents->plate compound Serial Dilution of Nirmatrelvir compound->plate preincubate Pre-incubate plate->preincubate add_substrate Add FRET Substrate (Initiate Reaction) preincubate->add_substrate read_plate Measure Fluorescence add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the FRET-based enzymatic inhibition assay.

Signaling_Pathway_Viral_Replication cluster_virus Viral Life Cycle cluster_inhibition Inhibition Mechanism entry Viral Entry & Uncoating translation Translation of Viral Polyproteins entry->translation cleavage Polyprotein Cleavage by Mpro/3CLpro translation->cleavage replication Viral RNA Replication & Transcription cleavage->replication assembly Virion Assembly & Release replication->assembly nirmatrelvir Nirmatrelvir inhibition Inhibition of Mpro/3CLpro nirmatrelvir->inhibition inhibition->cleavage

Caption: Inhibition of viral replication by Nirmatrelvir.

References

Unidentified Compound: Benchmarking of CHEMBL4444839 Against COVID-19 Therapeutics Halted

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to conduct a comparative analysis of the compound designated as CHEMBL4444839 against established COVID-19 therapeutics have been terminated due to the inability to identify the compound through publicly available scientific databases and literature.

Initial investigations and targeted searches for "this compound" within the ChEMBL database, a comprehensive resource of bioactive molecules, and broader scientific search engines have yielded no specific information regarding its chemical structure, biological activity, or mechanism of action. This lack of identification prevents any meaningful comparison with known COVID-19 treatments such as Paxlovid (Nirmatrelvir/Ritonavir), Remdesivir, and Molnupiravir.

The intended comparison would have involved a detailed examination of preclinical and clinical data, focusing on antiviral efficacy, mechanisms of action, and established experimental protocols. However, without a defined molecular entity for this compound, it is impossible to retrieve or generate the necessary data for such a guide.

Researchers, scientists, and drug development professionals interested in the comparative analysis of novel antiviral compounds are encouraged to ensure that the compounds under investigation are registered and characterized in public databases. This allows for the broader scientific community to access and evaluate the data, fostering collaboration and accelerating the drug discovery process.

As no data could be obtained for the specified compound, the creation of data comparison tables, experimental protocol summaries, and signaling pathway diagrams as originally planned cannot be executed. The project is therefore suspended pending the accurate identification and availability of data for this compound.

Unveiling the Potential of CHEMBL4444839: A Comparative Analysis of a Novel FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the discovery of novel cancer therapeutics, particularly for Acute Myeloid Leukemia (AML), a detailed understanding of emerging inhibitors is paramount. This guide provides a comprehensive comparison of CHEMBL4444839, a known inhibitor of Fms-like tyrosine kinase 3 (FLT3), with a recently developed analogue and other established FLT3 inhibitors. The comparative analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, especially internal tandem duplications (ITD), are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and promoting uncontrolled cell growth.[1] Consequently, FLT3 has emerged as a significant therapeutic target for AML.

This compound has been identified as an inhibitor of FLT3.[2] A recent computational study focused on the rational design of modified FLT3 inhibitors used this compound as a reference compound to develop a novel analogue with potentially enhanced binding affinity and stability.[3][4][5] This guide will delve into the findings of this study and broaden the comparison to include other clinically relevant FLT3 inhibitors.

Quantitative Comparison of FLT3 Inhibitors

To provide a clear and concise overview of the performance of this compound and its counterparts, the following table summarizes key quantitative metrics. The data for this compound and its analogue are derived from a computational study and represent predicted binding affinities.[3][4][5] For established inhibitors, experimental data from various sources is included to provide a broader context.

CompoundTargetActivity TypeActivity ValueNotes
This compound FLT3Docking Score-9.8 kcal/molComputationally predicted binding affinity.[3][4][5]
Novel Analogue FLT3Docking Score-11.2 kcal/molComputationally predicted binding affinity, designed for enhanced stability.[3][4][5]
Quizartinib (AC220) FLT3IC501.1 nMPotent and selective second-generation FLT3 inhibitor.[6]
Gilteritinib (ASP2215) FLT3IC500.29 nMSecond-generation inhibitor targeting both FLT3-ITD and TKD mutations.[7]
Midostaurin (PKC412) FLT3IC5010 nMFirst-generation, multi-kinase inhibitor.[8]
Sorafenib FLT3IC505.8 nMFirst-generation, multi-kinase inhibitor.[8]

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the evaluation of FLT3 inhibitors.

In Silico Molecular Docking and Simulation

This protocol outlines the computational approach used to predict the binding affinity and interaction of inhibitors with the FLT3 kinase domain, as described in the study of this compound and its analogue.[3][4][5]

Objective: To predict the binding mode and affinity of a ligand (e.g., this compound) to the FLT3 protein.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the FLT3 kinase domain from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges using molecular modeling software.

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate the 3D structure of the inhibitor.

    • Optimize the ligand's geometry and assign partial charges using a suitable force field.

  • Molecular Docking:

    • Perform docking calculations using software such as AutoDock or Glide.

    • The program explores various conformations and orientations of the ligand within the defined binding site.

    • Poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.

  • Molecular Dynamics (MD) Simulation:

    • Take the best-docked complex of the protein and ligand.

    • Place the complex in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

    • Perform an MD simulation for a defined period (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.

    • Analyze the trajectory to assess the stability of the protein-ligand interaction, hydrogen bonds, and conformational changes.

In Vitro FLT3 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method to experimentally measure the inhibitory activity (e.g., IC50) of a compound against the FLT3 kinase.[9]

Objective: To determine the concentration of an inhibitor required to reduce the activity of the FLT3 kinase by 50% (IC50).

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate buffer (e.g., containing DMSO).

    • Prepare a solution containing the FLT3 kinase and a europium-labeled anti-tag antibody.

    • Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a fluorescence plate reader capable of detecting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Measure the emission from both the europium donor (at 615 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm) after excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • The FRET signal is proportional to the amount of tracer bound to the kinase.

    • In the presence of an inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Pathways

To better understand the biological context and experimental procedures, the following diagrams were generated using the DOT language.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binding Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation This compound This compound (Inhibitor) This compound->Dimerization Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_compounds Compound Preparation cluster_assay Experimental Assays cluster_data Data Analysis This compound This compound Docking Molecular Docking (In Silico) This compound->Docking Analogue Novel Analogue Analogue->Docking Other_Inhibitors Other FLT3 Inhibitors Kinase_Assay FLT3 Kinase Assay (In Vitro) Other_Inhibitors->Kinase_Assay Binding_Affinity Binding Affinity (kcal/mol) Docking->Binding_Affinity IC50 IC50 Value (nM) Kinase_Assay->IC50

Caption: Workflow for comparing FLT3 inhibitors.

References

Independent Validation of CHEMBL4444839's Mechanism of Action: A Comparative Guide for FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CHEMBL4444839, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other emerging and established FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML). The data presented is collated from various independent studies to offer a comprehensive overview of their mechanisms of action, preclinical efficacy, and key experimental findings.

Introduction to this compound and the FLT3 Target

This compound, also investigated under the identifier MAX-40279, is a dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR) kinases[1][2][3][4]. It is being developed for the treatment of AML, a hematological malignancy where FLT3 mutations are one of the most common drivers of the disease, occurring in approximately 30% of patients[2][5]. Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemic cells[6][7].

This guide will compare this compound (MAX-40279) with other notable FLT3 inhibitors: Clifutinib, Lomonitinib, ATH686, and 5'-Fluoroindirubinoxime.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro potency of this compound and its alternatives against various FLT3 mutations and AML cell lines.

CompoundTarget(s)IC50 (nM) - Kinase AssayIC50 (nM) - Cell Proliferation Assay (Cell Line)Reference
This compound (MAX-40279) FLT3, FGFRData not publicly availableData not publicly available[1][2]
Clifutinib FLT3-ITD15.11.5 (MV-4-11), 1.4 (MOLM-13)[8][9][10][11]
Lomonitinib pan-FLT3, IRAK4Data not publicly availableData not publicly available[12][13][14][15][16]
ATH686 FLT3Data not publicly available~1 (FLT3-ITD-Ba/F3 and D835Y-Ba/F3)[17][18]
5'-Fluoroindirubinoxime FLT31572 (MV4;11)[19][20][21][22][23]

Mechanism of Action and Downstream Signaling

FLT3 inhibitors act by blocking the ATP-binding site of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways[8][24][25]. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated AML cells.

FLT3 Signaling Pathway and Inhibition

FLT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitor Inhibitor Action FL FLT3 Ligand (FL) FLT3_receptor FLT3 Receptor FL->FLT3_receptor Binding & Dimerization P_FLT3 p-FLT3 FLT3_receptor->P_FLT3 Autophosphorylation RAS RAS P_FLT3->RAS PI3K PI3K P_FLT3->PI3K JAK JAK P_FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition of Apoptosis AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis Inhibition of Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis Inhibition of Apoptosis This compound This compound (and alternatives) This compound->P_FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the mechanism of action of FLT3 inhibitors.

Comparative In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of FLT3 inhibitors. The following table summarizes available in vivo data for the compared compounds.

CompoundAnimal ModelCell LineDosing RegimenKey OutcomesReference
This compound (MAX-40279) Mouse XenograftMV4-11, KG-112 mg/kg, p.o., twice daily for 21-28 daysSignificant tumor growth inhibition[1]
Clifutinib NOD/SCID Mice XenograftMV-4-11, MOLM-131.5-20 mg/kg, p.o., once daily for 8, 10, or 21 daysSignificant antitumor efficacy and inhibition of FLT3 and STAT5 phosphorylation[8][9][11]
Lomonitinib Phase 1 Clinical Trial in R/R AML--Favorable safety profile and rapid achievement of target engagement exposures in healthy volunteers.[14]
ATH686 --Data not publicly availableAntileukemic effects demonstrated[18]
5'-Fluoroindirubinoxime Rat Tumor ModelRK3E-ras10 µmol/L/100 µL, s.c., every other dayEffectively inhibited tumor growth[19]

Experimental Protocols

Detailed methodologies are essential for the independent validation and comparison of findings. Below are outlines of key experimental protocols used to characterize FLT3 inhibitors.

In Vitro FLT3 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare serial dilutions of FLT3 inhibitor Start->Prepare_Inhibitor Add_Enzyme Add recombinant FLT3 enzyme to inhibitor Prepare_Inhibitor->Add_Enzyme Incubate_1 Incubate at room temperature Add_Enzyme->Incubate_1 Add_Substrate_ATP Add substrate (e.g., MBP) and ATP to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at room temperature Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop reaction and deplete remaining ATP (e.g., ADP-Glo) Incubate_2->Stop_Reaction Detect_Signal Add detection reagent and measure luminescence Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro FLT3 kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

  • Reaction Setup: In a 96-well plate, add the diluted compound, recombinant FLT3 enzyme, and a kinase buffer.

  • Initiation: Start the kinase reaction by adding a mixture of a suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay[26][27]. The luminescent signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the viability and proliferation of AML cells harboring FLT3 mutations.

Protocol:

  • Cell Seeding: Seed FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a specific density.

  • Compound Treatment: Treat the cells with a range of concentrations of the FLT3 inhibitor and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or luminescent assay. Common methods include:

    • MTT/XTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells[28].

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Western Blot Analysis for Downstream Signaling

This technique is used to confirm that the FLT3 inhibitor is hitting its target and blocking downstream signaling pathways.

Logical Flow for Western Blot Analysis

Western_Blot_Logic Treat_Cells Treat AML cells with FLT3 inhibitor Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane to prevent non-specific binding Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., anti-p-FLT3, anti-p-STAT5) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detect Detect chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity to determine inhibition Detect->Analyze

Caption: Logical workflow for Western Blot analysis to assess pathway inhibition.

Protocol:

  • Cell Treatment and Lysis: Treat FLT3-mutated AML cells with the inhibitor for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of FLT3 and its downstream targets (e.g., p-STAT5, p-AKT, p-ERK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate. A decrease in the intensity of the phosphorylated protein bands in the inhibitor-treated samples compared to the control indicates successful target engagement and pathway inhibition.

Conclusion

This compound (MAX-40279) is a promising dual FLT3 and FGFR inhibitor with demonstrated in vivo activity against AML xenograft models[1]. When compared to other FLT3 inhibitors such as Clifutinib, Lomonitinib, ATH686, and 5'-Fluoroindirubinoxime, it is evident that a new generation of highly potent and selective agents is emerging. While direct, independently validated, head-to-head comparative studies are not yet publicly available, the data presented in this guide provides a valuable framework for researchers to assess the relative strengths and characteristics of these compounds. The provided experimental protocols offer a foundation for independent validation and further investigation into the mechanisms of action of these important therapeutic candidates for AML. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.

References

Safety Operating Guide

Proper Disposal of CHEMBL4444839: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe handling and disposal of CHEMBL4444839, a compound containing a 2,4-dinitrophenyl (DNP) moiety. Due to the inherent hazards associated with DNP compounds, strict adherence to the following procedures is critical.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. The presence of the 2,4-dinitrophenyl group suggests that this compound may be toxic, flammable, and potentially explosive under certain conditions, particularly when dry.[1][2][3]

Personal Protective Equipment (PPE) is mandatory when handling DNP-containing compounds: [2][4]

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Nitrile gloves are essential. Double-gloving is recommended.[1][2]

  • Body Protection: A lab coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[4]

  • Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Hazard Summary for DNP-Containing Compounds

The following table summarizes the potential hazards associated with compounds containing the 2,4-dinitrophenyl group. This information is based on general knowledge of DNP compounds and should be considered in the absence of a specific SDS for this compound.

Hazard CategoryDescriptionGHS Pictograms
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][6]위험
Flammability Flammable solid. Can be explosive when dry, heated, or subjected to shock or friction.[1][2][3]불꽃
Skin Irritation Causes skin irritation.[2]느낌표
Eye Irritation Causes serious eye irritation.[2]느낌표
Environmental Hazard Potentially harmful to aquatic life.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste.[4][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Segregation:

    • Solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[4]

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[4]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[4]

    • The full chemical name, "this compound" or its IUPAC name N-(2-((2,4-dinitrophenyl)amino)ethyl)-N-propylprop-2-en-1-amine, and associated hazards (e.g., "Toxic," "Flammable") must be included on the label.[4]

    • The accumulation start date must be recorded on the label.[4]

  • Storage of Hazardous Waste:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4]

    • Ensure containers are kept tightly closed at all times, except when adding waste.[4]

    • Secondary containment is highly recommended to mitigate spills.[4]

    • Crucially, if the material is a solid, ensure it remains wetted, as dry DNP compounds can be explosive.[3] If the material appears dry, do not handle it and immediately contact your institution's EHS office. [2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[2][4]

    • Do not attempt to treat or neutralize this compound waste unless you are a trained professional following specific, approved protocols.[4]

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste by Type fume_hood->segregate Generate Waste solid_waste Solid Waste Container (Contaminated labware, gloves, etc.) segregate->solid_waste liquid_waste Liquid Waste Container (Solutions containing the compound) segregate->liquid_waste label_container Label Container: 'Hazardous Waste' Chemical Name Hazards Date solid_waste->label_container liquid_waste->label_container store Store in Designated Satellite Accumulation Area (Secure, Ventilated, Secondary Containment) label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end End: Professional Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound were not found in the provided search results. Researchers should refer to their specific laboratory procedures and risk assessments when working with this compound.

Signaling Pathways

Information regarding specific signaling pathways involving this compound was not available in the search results. One result indicated it is an inhibitor of FLT3 and may be used in research for acute myeloid leukemia, suggesting it could be involved in pathways related to this kinase. However, without further details, a signaling pathway diagram cannot be accurately generated.

References

Standard Operating Procedure: Safe Handling and Disposal of CHEMBL4444839

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) for CHEMBL4444839 is publicly available. This guide is based on best practices for handling potent, research-grade kinase inhibitors and potentially cytotoxic compounds. A thorough risk assessment must be conducted by researchers and their institutions before commencing any work. This document provides essential safety and logistical information to be supplemented by institutional protocols.

Pre-Handling and Engineering Controls

Before handling this compound, ensure all necessary engineering controls are in place and fully operational. All manipulations that could generate dust or aerosols, such as weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood, a powder-containment hood, or a glove box to minimize exposure.[1] Designate a specific area for handling this potent compound to prevent cross-contamination.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to protect laboratory personnel from potential exposure.[1] The following table summarizes the recommended PPE for various procedures involving this compound.

Activity Recommended Personal Protective Equipment
Weighing of Powders Double nitrile gloves, chemical splash goggles, face shield, disposable gown with tight-fitting cuffs, and a NIOSH-approved respirator (e.g., N95 for powders).[1]
Preparation of Solutions Double nitrile gloves, chemical splash goggles, face shield, and a chemical-resistant laboratory coat.[1]
Conducting Reactions Double nitrile gloves (select based on reactants), chemical splash goggles, and a laboratory coat. All reactions must be conducted in a certified chemical fume hood or glove box.[1]
Waste Disposal Double nitrile gloves, chemical splash goggles, and a laboratory coat.[1]

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]

Step-by-Step Handling and Experimental Protocol

  • Preparation: Designate a specific handling area within a fume hood or glove box.[1] Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[1] Inform colleagues in the vicinity about the nature of the work.[1]

  • Weighing and Transfer: Perform all manipulations of solid compounds that may generate dust within a ventilated enclosure.[1] Use the smallest amount of the substance necessary for the experiment.[1] Employ wet-handling techniques, such as dampening the powder with an appropriate solvent, to minimize dust generation.[1]

  • Solution Preparation: Add the compound to the solvent slowly to avoid splashing.[1] Conduct all solution preparations in a certified chemical fume hood.[1]

  • Decontamination and Cleanup: Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of the cleaning materials as hazardous waste.[2]

Operational and Disposal Plans

As a potent kinase inhibitor, this compound and all materials that have come into contact with it must be treated as hazardous chemical waste.[2][3][4]

Waste Segregation and Collection:

  • Solid Waste: Place unused or expired this compound, contaminated weighing paper, gloves, pipette tips, and other solid consumables in a designated, robust, and sealable hazardous waste container.[2] This container should be clearly labeled "Hazardous Waste" and list "this compound" as a component.[2] In many jurisdictions, this type of waste is collected in purple or red containers marked with the cytotoxic symbol.[5][6]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2] The container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.[2] Under no circumstances should this waste be disposed of down the sink.[3][4]

  • Sharps: Any used or contaminated sharps, such as needles and syringes, must be placed in a puncture-proof sharps container that is also labeled for cytotoxic waste.[5][7]

Storage and Disposal:

  • Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.[4]

  • Place the waste container in secondary containment to prevent spills.[4]

  • When waste containers are three-quarters full, securely seal them to prevent leaks or spills.[3]

  • Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained environmental health and safety (EHS) personnel.[2][3] The approved method for the destruction of cytotoxic waste is typically high-temperature incineration.[6]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_waste Waste Segregation cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Compound don_ppe->weigh 2. dissolve Prepare Solution weigh->dissolve 3. solid_waste Solid Waste Container dissolve->solid_waste 4a. Contaminated Solids liquid_waste Liquid Waste Container dissolve->liquid_waste 4b. Solutions sharps_waste Sharps Container dissolve->sharps_waste 4c. Sharps store_waste Store in SAA solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste pickup Schedule EHS Pickup store_waste->pickup 5. decontaminate Decontaminate Work Area pickup->decontaminate 6. remove_ppe Doff PPE decontaminate->remove_ppe 7.

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。